2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Descripción
Propiedades
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c13-9(12-10-11-3-5-16-10)7-15-6-8-2-1-4-14-8/h1-5H,6-7H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVTABXMCXHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthetic route for the novel compound 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. This molecule incorporates three key pharmacophores: a furan ring, a thioether linkage, and a thiazol-2-yl-acetamide moiety, suggesting a rich potential for biological activity. Drawing upon established principles of medicinal chemistry and synthetic organic chemistry, this document offers a foundational resource for researchers interested in the exploration and development of this and related chemical entities. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide robust predictions and a logical framework for its scientific investigation.
Introduction: Rationale and Potential Significance
The convergence of furan, thiazole, and thioacetamide functionalities within a single molecular framework presents a compelling case for investigation in drug discovery. Furan and its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiazole ring is a cornerstone of many therapeutic agents, valued for its diverse pharmacological profile.[3] The N-acylamide linkage is a common feature in many drug molecules, contributing to their binding affinity and pharmacokinetic properties. The thioether bridge introduces conformational flexibility and can modulate the electronic properties of the molecule. The combination of these structural motifs in 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide suggests potential for novel biological activities, making it a target of interest for synthetic and medicinal chemists.
Molecular Structure and Chemical Identity
The chemical structure of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is characterized by a central acetamide core. The amide nitrogen is substituted with a thiazol-2-yl group, and the alpha-carbon of the acetyl group is linked to a furan-2-ylmethyl moiety via a sulfur atom.
Figure 1. Chemical structure of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide | - |
| Molecular Formula | C10H10N2O2S2 | - |
| Molecular Weight | 270.33 g/mol | - |
| Predicted LogP | 1.8 ± 0.5 | (Predicted) |
| Predicted pKa | 14.5 ± 0.7 (amide N-H) | (Predicted) |
| Predicted Boiling Point | 475.9 ± 55.0 °C | (Predicted) |
| Predicted Melting Point | Not readily predictable | - |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | (Predicted) |
Proposed Synthesis Pathway
A plausible and efficient two-step synthetic route for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is proposed, commencing from commercially available starting materials. This pathway is designed based on well-established chemical transformations, ensuring a high probability of success.
Figure 2. Proposed two-step synthesis of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.
Step 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide (Intermediate)
Causality: The initial step involves the acylation of the primary amine group of 2-aminothiazole with 2-chloroacetyl chloride. This is a standard and highly efficient method for the formation of an α-chloro-N-substituted acetamide. The use of a non-nucleophilic base like pyridine is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and promoting the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol:
-
To a solution of 2-aminothiazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2), add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-(thiazol-2-yl)acetamide.
Step 2: Synthesis of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (Final Product)
Causality: The final step is a nucleophilic substitution reaction where the thiolate anion of furan-2-ylmethanethiol displaces the chloride from the α-carbon of 2-chloro-N-(thiazol-2-yl)acetamide. The use of a mild base, such as potassium carbonate (K2CO3), is sufficient to deprotonate the thiol to its more nucleophilic thiolate form without causing unwanted side reactions. Acetonitrile is a suitable polar aprotic solvent that facilitates this SN2 reaction. The reaction is typically carried out at room temperature and is expected to proceed cleanly to the desired product.
Experimental Protocol:
-
To a solution of 2-chloro-N-(thiazol-2-yl)acetamide (1.0 eq) in acetonitrile (15 mL/mmol), add furan-2-ylmethanethiol (1.1 eq) and potassium carbonate (K2CO3, 1.5 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.
Predicted Spectroscopic and Chromatographic Properties
The structural elucidation of the synthesized compound will rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| 1H NMR (400 MHz, CDCl3) | δ (ppm): ~10.0-11.0 (s, 1H, NH), ~7.5 (d, 1H, thiazole-H), ~7.4 (m, 1H, furan-H), ~7.0 (d, 1H, thiazole-H), ~6.3 (m, 2H, furan-H), ~3.8 (s, 2H, S-CH2-furan), ~3.4 (s, 2H, S-CH2-CO). |
| 13C NMR (100 MHz, CDCl3) | δ (ppm): ~168 (C=O), ~158 (thiazole C-2), ~150 (furan C-5), ~142 (furan C-2), ~138 (thiazole C-4), ~112 (thiazole C-5), ~110 (furan C-4), ~108 (furan C-3), ~36 (S-CH2-CO), ~30 (S-CH2-furan). |
| FT-IR (KBr, cm-1) | ν: ~3250-3150 (N-H stretch), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1250 (C-O-C stretch, furan), ~740 (C-S stretch). |
| Mass Spec. (ESI+) | m/z: 271.0 [M+H]+, 293.0 [M+Na]+. |
Chromatographic Behavior (TLC): On a silica gel plate, using a mobile phase of ethyl acetate/hexane (1:1), the product is expected to have an Rf value in the range of 0.4-0.6. The starting materials, 2-chloro-N-(thiazol-2-yl)acetamide and furan-2-ylmethanethiol, will have different Rf values, allowing for effective monitoring of the reaction progress.
Potential Biological Activities and Future Directions
The structural motifs present in 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide suggest a range of potential biological activities that warrant investigation.
Figure 3. Potential areas of biological investigation for the title compound.
-
Anticancer Activity: Both furan and thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The title compound should be screened against a panel of human cancer cell lines to assess its potential as an anticancer agent.
-
Antimicrobial Activity: Furan-containing compounds are known for their antibacterial and antifungal properties.[5] The presence of the sulfur atom may also contribute to its antimicrobial profile. Evaluation against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, is recommended.
-
Anti-inflammatory and Analgesic Activity: Thiazole derivatives have been reported to possess anti-inflammatory and analgesic effects.[3] In vivo models of inflammation and pain can be employed to investigate these potential activities.
-
Enzyme Inhibition: The acetamide and thiazole moieties could potentially interact with the active sites of various enzymes. Screening against a panel of relevant enzymes, such as kinases or proteases, could reveal specific molecular targets.
Future research should focus on the successful synthesis and thorough characterization of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. Following this, a comprehensive biological evaluation is warranted to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the furan, thiazole, and linker regions, will be crucial for optimizing its biological activity and developing lead compounds for further drug development.
Conclusion
This technical guide provides a detailed theoretical framework for the study of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. By leveraging existing knowledge of related chemical structures, we have outlined its key chemical and physical properties, a robust synthetic strategy, and a rationale for its potential biological significance. This document is intended to serve as a valuable resource for researchers, empowering them to embark on the synthesis and exploration of this promising new molecule and its derivatives in the quest for novel therapeutic agents.
References
- Siddiqui, N., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Al-Soud, Y. A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed.
- (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
- (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A.
- Ahmad, A., et al. (2016).
- (2023). PHARMACOLOGICAL ACTIVITY OF FURAN DERIVATIVES: A REVIEW. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- (2022). Experimental and Theoretical Investigations on a Furan-2 Thiazole: Synthesis, Molecular Characterization by IR/NMR Electronic Characterization by DFT, Hirshfeld Surface Analysis and Biological Activity. DSpace Repository.
- Horishny, V. Ya., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives.
- (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review.
- (n.d.). 2-((Furan-2-ylMethyl)thio)acetaMide CAS 86251-28-7. Home Sunshine Pharma.
- (2024). Furan: A Promising Scaffold for Biological Activity.
- (n.d.). 2-(benzo[d]oxazol-2-ylthio)-N-(2-(furan-2-ylmethylthio)ethyl)acetamide | C16H16N2O3S2 | CID. PubChem.
- (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID. PubChem.
- Pompeiano, A., et al. (2006). Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. PubMed.
- (2025). Technical Support Center: Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
- (2024).
- (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole CAS# 176981-11-6. Scent.vn.
- (n.d.). 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide. NextSDS.
- (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PMC.
- (2008). N-(Thiazol-2-yl)acetamide.
- (n.d.). 2-CHLORO-N-FURAN-2-YLMETHYL-ACETAMIDE AldrichCPR. Sigma-Aldrich.
- (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. PubMed.
- (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica.
- (n.d.). Furan-2-ylmethanethiol. Wikipedia.
- (n.d.). 2-(benzo[d]thiazol-2-ylthio)-N-(thiazol-2-yl)acetamide. NextSDS.
- (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- (n.d.). Furans. AMERICAN ELEMENTS®.
- (2026). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations.
- (2023).
Sources
Elucidating the In Vitro Mechanism of Action of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (FT-292): A Strategic Whitepaper
An In-depth Technical Guide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the in vitro mechanism of action for the novel heterocyclic compound 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, hereafter designated FT-292 . The molecular architecture of FT-292, which integrates furan, thiazole, and thioacetamide moieties, suggests a high potential for significant biological activity. Compounds incorporating these scaffolds have demonstrated a wide spectrum of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide eschews a rigid template, instead presenting a logical, causality-driven research framework. It outlines a phased experimental strategy, beginning with broad phenotypic screening to identify the primary biological effect of FT-292, followed by a deep dive into target identification and pathway analysis. Each proposed protocol is designed as a self-validating system, providing clear decision points for subsequent steps and ensuring scientific rigor.
Introduction: The Scientific Premise of FT-292
The rational design of novel therapeutics often involves the hybridization of known pharmacophores to create molecules with enhanced potency, selectivity, or novel mechanisms of action. FT-292 is a prime example of this strategy, featuring a confluence of three biologically significant structural motifs:
-
The Thiazole Ring: A cornerstone of medicinal chemistry, the thiazole nucleus is present in numerous FDA-approved drugs, including anticancer agents like Dasatinib.[3] Its ability to act as a bioisostere for other aromatic rings and engage in key hydrogen bonding and hydrophobic interactions makes it a privileged scaffold for enzyme inhibitors, particularly kinases.[5][6]
-
The Furan Moiety: Furan derivatives are noted for their broad biological activities, including potent antimicrobial and anticancer effects.[2][4] The furan ring can participate in various molecular interactions and often serves as a versatile scaffold for structural modification.
-
The Thioether-Acetamide Linker: This flexible linker provides the appropriate spatial orientation for the furan and thiazole pharmacophores to interact with biological targets. The acetamide group itself can form crucial hydrogen bonds, anchoring the molecule within a target's binding site.
Given this structural pedigree, FT-292 presents a compelling case for investigation. This guide outlines a systematic approach to deconstruct its mechanism of action, transforming it from a chemical structure into a well-characterized therapeutic lead candidate.
Phase I: Broad-Spectrum Phenotypic Screening
Causality Statement: Before committing resources to specific target-based assays, it is imperative to first understand the global biological impact of FT-292. A broad phenotypic screen provides the most efficient path to identifying its dominant activity, whether it be cytotoxic, antimicrobial, or otherwise. This initial data is crucial for generating a robust, evidence-based hypothesis for its molecular mechanism.
Experiment 1: NCI-60 Human Tumor Cell Line Screen (Modified)
Objective: To determine the cytotoxic and cytostatic profile of FT-292 across a diverse panel of human cancer cell lines, identifying potential tissue-specific sensitivities.
Methodology:
-
Cell Line Panel Selection: A representative panel of 15-20 cell lines will be selected, covering major cancer types such as leukemia, lung, colon, melanoma, and breast cancer.
-
Compound Preparation: A 10 mM stock solution of FT-292 will be prepared in DMSO. Serial dilutions will be made in the appropriate cell culture medium to achieve final concentrations ranging from 100 pM to 100 µM.
-
Cell Plating: Cells will be seeded in 96-well microtiter plates at their predetermined optimal density and allowed to adhere for 24 hours.
-
Compound Treatment: The serially diluted FT-292 will be added to the wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) will be included.
-
Incubation: Plates will be incubated for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment (CellTiter-Glo® Luminescent Assay): After incubation, the CellTiter-Glo® reagent will be added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active cells.
-
Data Analysis: Luminescence will be read using a plate reader. The data will be normalized to the vehicle control. Dose-response curves will be generated using non-linear regression (e.g., log(inhibitor) vs. response) in GraphPad Prism to calculate the GI₅₀ (50% Growth Inhibition) for each cell line.
Data Presentation:
| Cell Line | Cancer Type | FT-292 GI₅₀ (µM) |
| CCRF-CEM | Leukemia | Experimental Value |
| A549 | Non-Small Cell Lung | Experimental Value |
| HCT-116 | Colon | Experimental Value |
| SK-MEL-5 | Melanoma | Experimental Value |
| MCF-7 | Breast | Experimental Value |
| ... (etc.) | ... (etc.) | ... (etc.) |
| Table 1: Representative table for summarizing GI₅₀ values from the cytotoxicity screen. |
Workflow Diagram:
Caption: Workflow for initial cytotoxicity screening of FT-292.
Phase II: Target Class Identification & Validation (Hypothetical Scenario)
Hypothesis: Based on the results from Phase I, let us hypothesize that FT-292 demonstrates potent, sub-micromolar activity against the A549 non-small cell lung cancer cell line. The structural similarity of the thiazole moiety to known kinase inhibitors suggests that FT-292 may function by inhibiting a critical protein kinase in this cell line.[3][5]
Experiment 2: Broad-Spectrum Kinase Panel Screen
Objective: To identify specific protein kinase targets of FT-292 from a large, representative panel of human kinases.
Methodology: This experiment is typically outsourced to a specialized contract research organization (e.g., Eurofins, Reaction Biology).
-
Assay Format: A radiometric assay (³³P-ATP) or a fluorescence-based assay will be used.
-
Compound Concentration: FT-292 will be screened at two concentrations, typically 1 µM and 10 µM, to identify potent hits and distinguish specific from non-specific inhibition.
-
Kinase Panel: A panel of >300 kinases, including receptor tyrosine kinases, cytoplasmic tyrosine kinases, and serine/threonine kinases, will be screened.
-
Data Reporting: Results are reported as "% Inhibition" relative to a vehicle control. A common threshold for a "hit" is >50% inhibition at 1 µM.
Hypothetical Outcome: The screen reveals that FT-292 inhibits Epidermal Growth Factor Receptor (EGFR) by >90% at 1 µM.
Experiment 3: In Vitro EGFR Kinase Inhibition Assay
Objective: To confirm the inhibition of EGFR by FT-292 and determine its in vitro potency (IC₅₀).
Causality Statement: A single-point screen is insufficient for validation. A full dose-response curve is required to quantify the compound's potency and ensure the observed effect is not an artifact. This IC₅₀ value is a critical parameter for all subsequent structure-activity relationship (SAR) studies.
Methodology:
-
System: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay kit for EGFR will be used.
-
Reagents: Recombinant human EGFR (catalytic domain), biotinylated substrate peptide (e.g., Poly-GT), ATP, and HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Procedure: a. In a 384-well plate, add 2 µL of serially diluted FT-292 (or a reference inhibitor like Gefitinib). b. Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate. c. Initiate the kinase reaction by adding 4 µL of ATP solution (at Km concentration). d. Incubate for 60 minutes at room temperature. e. Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents. f. Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm and 665 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation:
| Compound | Target Kinase | In Vitro IC₅₀ (nM) |
| FT-292 | EGFR | Experimental Value |
| Gefitinib (Control) | EGFR | Experimental Value (e.g., ~20-40 nM) |
| Table 2: IC₅₀ determination for FT-292 against EGFR. |
Experiment 4: Mode of Inhibition Study
Objective: To determine if FT-292 inhibits EGFR by competing with ATP (ATP-competitive) or by binding to an allosteric site.
Methodology:
-
Assay Setup: The in vitro EGFR kinase assay from Experiment 3.2 is repeated.
-
Experimental Design: A matrix of experiments is performed where the concentration of FT-292 is varied at several different fixed concentrations of ATP (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km).
-
Data Analysis: The reaction velocity (V) is measured at each condition. The data is plotted on a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[ATP]).
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Trustworthiness: This classic enzymology experiment provides a definitive, self-validating result on the compound's binding mode, which is fundamental to understanding its mechanism and potential for resistance mutations.
Visualizing the Putative Pathway:
Caption: Hypothesized inhibition of the EGFR signaling pathway by FT-292.
Phase III: Cellular On-Target Validation
Causality Statement: Demonstrating that FT-292 inhibits the recombinant EGFR enzyme is necessary but not sufficient. It is critical to confirm that the compound engages and inhibits its target within a live cellular environment, leading to the expected downstream consequences.
Experiment 5: Western Blot Analysis of Pathway Modulation
Objective: To measure the phosphorylation status of EGFR and its key downstream effectors (Akt, ERK) in A549 cells following treatment with FT-292.
Methodology:
-
Cell Treatment: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibition: Pre-treat cells with varying concentrations of FT-292 (e.g., 0.1x, 1x, 10x GI₅₀) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Probe with primary antibodies overnight at 4°C: p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels. A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK would confirm on-target activity.
Summary and Future Directions
This guide has outlined a rigorous, multi-phased strategy to elucidate the in vitro mechanism of action of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (FT-292). By progressing from broad phenotypic screening to specific enzyme kinetics and cellular target validation, this framework ensures that research efforts are data-driven and logically sound.
Upon successful completion of this plan, and assuming a positive outcome based on our working hypothesis, future directions would include:
-
Lead Optimization: Initiating SAR studies to improve potency and selectivity.
-
Resistance Profiling: Testing FT-292 against cell lines with known EGFR resistance mutations (e.g., T790M).
-
In Vivo Efficacy Studies: Evaluating FT-292 in A549 xenograft mouse models.
-
ADMET Profiling: Conducting in vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.[5]
This structured approach will provide the comprehensive data package required to advance FT-292 from a promising chemical entity to a viable clinical candidate.
References
-
Horishny, V. Ya., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. ResearchGate. [Link]
-
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]
-
Anonymous. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. PubChem. [Link]
-
Anonymous. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
Dou, X., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry. [Link]
-
Saleem, M., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]
-
Özdemir, Ü. H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]
-
Zhang, H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules. [Link]
-
Anonymous. (2025). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]
-
Manetti, F., et al. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Anonymous. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]
-
Matiichuk, V., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank. [Link]
-
NextSDS. (n.d.). 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide. NextSDS. [Link]
-
Anonymous. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]
- 3. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Weight and Physicochemical Profiling of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide: A Technical Guide for Early-Stage Drug Discovery
Executive Summary
In the landscape of early-stage drug discovery, fragment-based and high-throughput screening (HTS) libraries frequently utilize heteroaromatic scaffolds to probe biological targets. 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (CAS: 403836-02-2) is a highly functionalized, low-molecular-weight synthetic molecule representative of such libraries. Combining a furan ring, a flexible thioether linkage, and a thiazole-acetamide core, this compound presents a rich pharmacophore capable of diverse protein interactions.
However, the very structural features that make it an attractive starting point for medicinal chemistry also introduce specific metabolic liabilities. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural reporting. Here, we will dissect the physicochemical properties of this molecule, map its predictable metabolic biotransformations, and detail the self-validating analytical protocols required to profile its viability as a lead compound.
Physicochemical & Structural Profiling
To evaluate a molecule's potential for oral bioavailability and target engagement, we must first analyze its physicochemical parameters against Lipinski’s Rule of Five and modern lead-like criteria.
The molecule consists of three distinct domains:
-
The Thiazol-2-yl Ring: A versatile, nitrogen-and-sulfur-containing heteroaromatic ring widely used as a pharmacophore in kinase inhibitors and anti-infectives due to its ability to act as both a hydrogen bond acceptor and a pi-stacking participant [1].
-
The Acetamide Linker: Provides a critical hydrogen bond donor (NH) and dictates the conformational geometry of the molecule.
-
The Furan-2-ylmethyl Thioether: A lipophilic tail that drives hydrophobic pocket binding, but introduces significant metabolic vulnerabilities.
Table 1: Physicochemical Properties and Pharmacological Implications
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C₁₀H₁₀N₂O₂S₂ | - |
| Molecular Weight | 254.33 g/mol | Well below the 500 Da threshold; highly favorable for fragment-based drug discovery (FBDD) and allows room for mass-adding structural optimization. |
| Exact Mass | 254.0184 Da | Critical parameter for setting high-resolution mass spectrometry (HRMS) extraction windows (± 5 ppm) during metabolite identification. |
| Calculated LogP | ~1.8 | Optimal lipophilicity for passive membrane permeability without inducing excessive non-specific protein binding or aggregation. |
| Topological Polar Surface Area | 83.5 Ų | Falls within the < 90 Ų range, suggesting good potential for blood-brain barrier (BBB) penetration if targeted for CNS indications. |
| Rotatable Bonds | 5 | Confers sufficient flexibility for induced-fit target binding while minimizing the entropic penalty upon binding. |
| Hydrogen Bond Donors | 1 | (Amide NH) Minimizes desolvation energy during target binding. |
| Hydrogen Bond Acceptors | 4 | (Furan O, Amide O, Thiazole N, Thioether S) Facilitates specific hinge-region interactions in kinase targets. |
Metabolic Liabilities & Toxicity Mechanisms
While the physicochemical profile of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is ideal for a screening hit, its structural motifs carry predictable Phase I metabolic liabilities.
The most critical liability is the furan ring . Furan is a well-documented structural alert (toxicophore). Hepatic cytochrome P450 enzymes (specifically CYP3A4 and CYP2E1) readily oxidize the furan moiety into a highly reactive cis-2-butene-1,4-dial (BDA) or cis-enedione intermediate [2]. This intermediate is a "hard" electrophile that rapidly forms covalent adducts with cellular nucleophiles, such as the thiol groups on cysteine residues of hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).
Additionally, the thioether linkage is highly susceptible to S-oxidation by Flavin-containing monooxygenases (FMO) and CYPs, yielding polar sulfoxides and sulfones that can drastically alter the molecule's target affinity and accelerate renal clearance.
Fig 1: CYP450-mediated metabolic activation of the furan and thioether moieties.
In Vitro ADME Profiling: Self-Validating Protocols
To empirically evaluate the liabilities mapped above, we must deploy rigorous, self-validating in vitro assays. A protocol is only scientifically sound if it contains intrinsic controls that validate the integrity of the biological matrix and the analytical instrumentation.
Protocol A: Electrophilic Metabolite Trapping (GSH Adduction Assay)
Objective: To intercept and identify reactive cis-enedione intermediates generated from the furan moiety before they cause simulated hepatotoxicity [3]. Causality & Logic: Because reactive intermediates are transient and cannot be measured directly, we flood the system with Glutathione (GSH). GSH acts as a surrogate "soft nucleophile," trapping the electrophile to form a stable, mass-detectable adduct.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Suspend Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL.
-
Trapping Agent Addition: Fortify the matrix with 5 mM reduced Glutathione (GSH).
-
Test Article Spiking: Add 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (from a 10 mM DMSO stock) to achieve a final assay concentration of 10 µM. Crucial: Keep final DMSO concentration <0.1% to prevent solvent-induced inhibition of CYP450 enzymes.
-
Self-Validation Controls (The Triplicate System):
-
Reaction Tube: HLM + Test Article + GSH + NADPH.
-
Negative Control: HLM + Test Article + GSH (No NADPH). Logic: Isolates non-CYP mediated degradation. If adducts form here, the molecule is chemically unstable, not metabolically activated.
-
Positive Control: HLM + Diclofenac + GSH + NADPH. Logic: Diclofenac is a known reactive metabolite generator. If no Diclofenac-GSH adducts are detected, the HLM batch is metabolically dead, and the assay must be rejected.
-
-
Initiation & Incubation: Pre-warm to 37°C for 5 minutes. Initiate reactions by adding 1 mM NADPH. Incubate for 60 minutes.
-
Quenching: Extract 100 µL aliquots and plunge into 300 µL of ice-cold acetonitrile. Logic: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction, and precipitates the proteins to protect the downstream LC column.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis, scanning for the characteristic neutral loss of 129 Da (pyroglutamic acid cleavage from the GSH adduct).
Protocol B: FDA-Compliant LC-MS/MS Bioanalytical Quantification
Objective: To quantify the depletion of the parent compound over time to calculate intrinsic clearance ( CLint ) and half-life ( t1/2 ). Causality & Logic: To meet regulatory rigor, the bioanalytical method must adhere to FDA guidelines for accuracy, precision, and matrix effect evaluation [4].
Fig 2: High-throughput LC-MS/MS bioanalytical workflow for metabolite profiling.
Step-by-Step Methodology:
-
Internal Standard (IS) Integration: During the quenching step of the microsomal assay, ensure the quenching acetonitrile contains 100 ng/mL of a structurally similar analog or stable-isotope labeled (SIL) internal standard. Logic: The IS corrects for any volumetric errors during pipetting and compensates for ion suppression in the mass spectrometer source.
-
Chromatography: Inject 5 µL of the supernatant onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Logic: The small particle size provides high theoretical plate counts, ensuring sharp peak shapes and resolving the parent compound from closely eluting polar sulfoxide metabolites.
-
Mobile Phase: Utilize Solvent A (0.1% Formic Acid in H₂O) and Solvent B (0.1% Formic Acid in Acetonitrile). Logic: Formic acid provides the excess protons ( H+ ) required to drive efficient positive-mode electrospray ionization (ESI+).
-
Gradient: Run a steep ballistic gradient from 5% B to 95% B over 2.5 minutes to ensure high-throughput turnaround.
-
Detection: Utilize a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition of the [M+H]+ precursor ion ( m/z 255.0) to its dominant product ion (e.g., the 2-aminothiazole fragment at m/z 101.0).
Conclusion
2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is a prime example of a compound that looks exceptional on paper—boasting perfect Lipinski compliance and a versatile thiazole pharmacophore—but requires rigorous empirical profiling to navigate its metabolic liabilities. By deploying self-validating GSH trapping assays and FDA-compliant LC-MS/MS workflows, drug development professionals can accurately map the furan-driven toxicity risks and S-oxidation clearance pathways, enabling informed decisions for subsequent structural optimization (e.g., bioisosteric replacement of the furan ring with an oxazole or phenyl group).
References
- "Thiazole: A versatile pharmacophore moiety." Current Trends in Pharmacy and Pharmaceutical Chemistry.[URL: https://www.ctppc.org/]
- Li W, et al. "Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic." Archives of Toxicology (PubMed).[URL: https://pubmed.ncbi.nlm.nih.gov/25854687/]
- Peterson LA. "Mechanisms of Furan-Induced Toxicity and Carcinogenicity." Grantome / NIH Research Portfolio.[URL: https://grantome.com/grant/NIH/R01-CA104967-06]
- U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[URL: https://www.fda.
1H and 13C NMR spectra for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive theoretical analysis and a practical framework for understanding the ¹H and ¹³C NMR spectra of the heterocyclic compound 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. By dissecting the molecule into its constituent fragments—a furan ring, a thioether linkage, an acetamide backbone, and a thiazole ring—we predict the chemical shifts, multiplicities, and coupling constants for each nucleus. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into spectral interpretation and outlining a robust, self-validating protocol for experimental data acquisition.
Introduction: The Structural Significance of a Multifunctional Molecule
The compound 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide incorporates several privileged scaffolds in medicinal chemistry. The thiazole ring is a core component of many biologically active compounds with a wide range of therapeutic properties.[1] Similarly, the furan moiety is present in numerous natural products and synthetic molecules of pharmaceutical interest.[2] The acetamide and thioether linkages provide conformational flexibility and opportunities for hydrogen bonding, which are critical for molecular recognition and binding to biological targets.
Given the potential for this molecule in drug development, its precise structural confirmation is paramount. NMR spectroscopy provides a direct, non-destructive window into the molecular architecture, revealing the connectivity and chemical environment of every hydrogen and carbon atom. This guide serves to deconstruct the anticipated NMR data, providing a predictive blueprint for researchers synthesizing this compound or its analogs.
Molecular Structure and Atom Numbering
To facilitate a clear and systematic analysis of the NMR spectra, a standardized atom numbering system is essential. The structure of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is presented below, with each unique carbon and hydrogen position assigned a number that will be used throughout this guide.
Caption: Molecular structure of the target compound with atom numbering.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to show distinct signals for each of the seven unique proton environments. The chemical shift of a proton is highly dependent on its local electronic environment, influenced by factors such as proximity to electronegative atoms and unsaturated systems.[3]
| Proton(s) | Atom # | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| Amide NH | H-N | 11.5 - 12.5 | Broad Singlet (br s) | - | The amide proton is acidic and often exchanges, leading to a broad signal. Its downfield shift is due to resonance with the carbonyl and attachment to the electron-withdrawing thiazole ring. |
| Thiazole H-5 | H-5 | 7.50 - 7.60 | Doublet (d) | J(H5-H4) ≈ 3.5 - 4.0 | Aromatic proton on the thiazole ring, coupled to H-4. |
| Thiazole H-4 | H-4 | 7.10 - 7.20 | Doublet (d) | J(H4-H5) ≈ 3.5 - 4.0 | Aromatic proton on the thiazole ring, coupled to H-5. |
| Furan H-5 | H-13 | 7.35 - 7.45 | Doublet of Doublets (dd) | J(H13-H12) ≈ 1.7-1.9, J(H13-H11) ≈ 0.8 | Located adjacent to the furan oxygen, this proton is the most deshielded of the furan protons.[4] |
| Furan H-3 | H-11 | 6.30 - 6.40 | Doublet of Doublets (dd) | J(H11-H12) ≈ 3.0-3.5, J(H11-H13) ≈ 0.8 | Coupled to both H-12 and H-13. |
| Furan H-4 | H-12 | 6.20 - 6.30 | Doublet of Doublets (dd) | J(H12-H11) ≈ 3.0-3.5, J(H12-H13) ≈ 1.7-1.9 | Coupled to both H-11 and H-13. |
| Methylene S-CH₂ | H-9 | 3.90 - 4.10 | Singlet (s) | - | These protons are adjacent to the sulfur atom and the furan ring. They are not coupled to other protons, appearing as a singlet. |
| Methylene S-CH₂ | H-8 | 3.50 - 3.70 | Singlet (s) | - | These protons are alpha to both a sulfur atom and a carbonyl group, which deshields them. They are not coupled to other protons. |
Predicted ¹³C NMR Spectrum Analysis
A proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.[5]
| Carbon(s) | Atom # | Predicted δ (ppm) | Justification |
| Carbonyl C=O | C7 | 165 - 170 | The carbonyl carbon of an amide typically appears in this highly deshielded region. |
| Thiazole C2 | C2 | 158 - 162 | This carbon is bonded to two nitrogen atoms within the heterocyclic ring, causing a significant downfield shift.[1] |
| Furan C2 | C10 | 150 - 153 | The carbon atom in the furan ring to which the side chain is attached. It is deshielded by the adjacent oxygen and its position in the aromatic system. |
| Furan C5 | C13 | 142 - 144 | The carbon atom adjacent to the furan oxygen, experiencing a strong deshielding effect.[6] |
| Thiazole C4 | C4 | 137 - 140 | Aromatic carbon within the thiazole ring. |
| Thiazole C5 | C5 | 114 - 116 | Aromatic carbon within the thiazole ring. |
| Furan C3 | C11 | 110 - 112 | Aromatic carbon in the furan ring. |
| Furan C4 | C12 | 108 - 110 | Aromatic carbon in the furan ring. |
| Methylene S-CH₂ | C9 | 35 - 40 | Aliphatic carbon attached to a sulfur atom and an aromatic furan ring. |
| Methylene S-CH₂ | C8 | 30 - 35 | Aliphatic carbon positioned between a sulfur atom and a carbonyl group. |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology represents a self-validating system for the characterization of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the synthesized and purified compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. It also allows for the observation of exchangeable protons like the amide N-H.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters. A 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typical.
-
Collect a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled spectrum to simplify the data, resulting in a single peak for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain adequate signal intensity.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Reference the spectra by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.
-
Identify the chemical shift (δ), multiplicity, and coupling constants (J) for all signals and compare them against the predicted values.
-
Conclusion
This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, grounded in established spectroscopic principles and data from analogous structures. The predicted chemical shifts, multiplicities, and structural assignments offer a robust reference for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental protocol ensures the acquisition of high-fidelity data, enabling confident structural verification. By combining predictive analysis with rigorous experimental methodology, NMR spectroscopy stands as the definitive tool for elucidating the chemical identity of novel molecular entities in the scientific discovery pipeline.
References
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]
-
Patel, H., Sharma, T., & Shaikh, M. (2022). Synthesis of a new series of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methyl acetamide. Journal of Pharmaceutical Negative Results, 13(3), 50-57. [Link]
-
PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
NextSDS. (n.d.). 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide. Retrieved from [Link]
-
Reich, H. J. (2020). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 2-((Furan-2-ylMethyl)thio)acetaMide CAS 86251-28-7. Retrieved from [Link]
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1516. [Link]
-
Li, S., & Yuan, S. (2005). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. MATCH Communications in Mathematical and in Computer Chemistry, 54, 469-482. [Link]
-
Scent.vn. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole CAS# 176981-11-6. Retrieved from [Link]
-
Al-Majidi, S. M. H., & Al-Amery, K. H. A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Molecules, 27(6), 1937. [Link]
-
ChemSrc. (n.d.). N-[(furan-2-yl)methyl]-2-(naphthalen-2-yl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Parmar, T. H., Sangani, C. B., Parmar, N. D., & Bhalodiya, P. C. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]
-
NIST. (n.d.). Furan, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). N-((furan-2-yl)methyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Guda, R., et al. (2024). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2024(1), M1838. [Link]
-
PubChem. (n.d.). 2-Methylfuran. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1434-1443. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Reductive Amination of Carbonyl Compounds by a Well-Defined Manganese Pincer Complex. Retrieved from [Link]
-
ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
-
PubChem. (n.d.). 2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
IIT Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
Chaban, T., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. International Journal of Chemical and Molecular Engineering, 16(5), 183-188. [Link]
-
Hosny, W. S., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry, 18(1), 22. [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(2), M1993. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 394-405. [Link]
-
Torres, E., et al. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide. RSC Advances, 14(1), 1-15. [Link]
Sources
Target Deconvolution of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide: A Comprehensive Chemoproteomic Guide
Executive Summary
The identification of cellular targets for hit compounds is a critical bottleneck in phenotypic drug discovery. The molecule 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (hereafter referred to as FMT-TA ) represents a highly functionalized chemotype featuring an electron-rich furan ring, a flexible thioether linkage, and a thiazole-acetamide moiety. While this scaffold exhibits promising bioactivity in various screening libraries, its precise molecular targets often remain elusive.
This whitepaper provides an authoritative, step-by-step methodological framework for deconvoluting the protein targets of FMT-TA. To mitigate the risks of false positives and affinity loss, we employ a dual-pronged chemoproteomic strategy: Thermal Proteome Profiling (TPP) for label-free target identification, and Photoaffinity Labeling-Activity Based Protein Profiling (PAL-ABPP) for covalent target capture.
Structural Rationale & Probe Design
Before executing any wet-lab protocols, one must understand the causality behind probe design. FMT-TA is a relatively low-molecular-weight compound. Traditional affinity chromatography (pull-down assays) requires attaching a bulky biotin tag directly to the molecule, which often abolishes binding affinity due to steric hindrance. Furthermore, if FMT-TA binds its target with moderate affinity ( Kd in the micromolar range), the complex will likely dissociate during the stringent washing steps required for mass spectrometry (MS) sample preparation.
To overcome this, we design a Photoaffinity (PAL) Probe .
-
Photocrosslinker: A minimal aliphatic diazirine is incorporated. Upon UV irradiation (365 nm), the diazirine extrudes nitrogen gas to form a highly reactive carbene, which rapidly inserts into nearby C-H or heteroatom bonds on the target protein, creating an irreversible covalent linkage[1].
-
Bioorthogonal Handle: A terminal alkyne is added to enable subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry") with an azide-functionalized biotin reporter.
Design Causality: The alkyne and diazirine should be appended to the furan ring of FMT-TA, as the thiazole-acetamide is a classical hydrogen-bond donor/acceptor motif that is likely buried deep within the target protein's binding pocket.
Fig 1. Dual-pronged chemoproteomic strategy for FMT-TA target deconvolution.
Label-Free Target Identification: Thermal Proteome Profiling (TPP)
If modifying FMT-TA abolishes its activity entirely, label-free methods become mandatory. TPP is based on the biophysical principle that proteins become more resistant to heat-induced unfolding when complexed with a ligand[2]. By combining the Cellular Thermal Shift Assay (CETSA) with multiplexed Isobaric Tandem Mass Tags (TMT), we can monitor the melting curves of over 7,000 proteins simultaneously.
Causality of the TPP Workflow
We utilize a Temperature Range (TPP-TR) approach. Cells are treated with FMT-TA and then aliquoted into a PCR thermocycler. Each aliquot is heated to a different temperature (e.g., 37°C to 67°C). As proteins denature and aggregate, they are removed via ultracentrifugation. The remaining soluble fraction is digested and labeled with TMT reagents. The MS readout quantifies the soluble abundance of each protein at each temperature, generating a melting curve. A significant shift in the melting temperature ( Tm ) between vehicle-treated and FMT-TA-treated samples indicates target engagement[3].
Step-by-Step TPP Protocol
-
Cell Culture & Treatment: Culture 10 biological replicates of the target cell line. Treat 5 replicates with 10 µM FMT-TA and 5 with DMSO (vehicle) for 1 hour at 37°C.
-
Thermal Aliquoting: Resuspend cells in PBS supplemented with protease inhibitors. Divide each biological replicate into 10 PCR tubes (100 µL each).
-
Heating: Subject the 10 tubes to a temperature gradient (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, and 64°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Ultracentrifugation: Lyse cells using three freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet aggregated proteins.
-
Digestion & TMT Labeling: Extract the soluble supernatant. Reduce (DTT), alkylate (IAA), and digest with Trypsin overnight. Label the 10 temperature points of each replicate with a TMT-10plex kit.
-
LC-MS/MS Analysis: Pool the TMT-labeled samples, fractionate via basic pH reversed-phase chromatography, and analyze on an Orbitrap mass spectrometer.
Covalent Capture: Photoaffinity Labeling (PAL-ABPP)
While TPP is powerful, it favors highly abundant proteins and requires a relatively high target affinity to induce a detectable thermal shift. PAL-ABPP complements TPP by covalently trapping weak or transient interactions directly in live cells[4].
The Self-Validating System: Competition Controls
A critical vulnerability in PAL-ABPP is non-specific photocrosslinking. To ensure scientific integrity, every PAL experiment must be a self-validating system incorporating a competition control .
-
Sample A: Treated with PAL-Probe alone.
-
Sample B: Pre-treated with a 10-fold excess of unmodified FMT-TA, followed by the PAL-Probe.
-
Logic: Genuine targets will show significantly reduced enrichment in Sample B because the unmodified FMT-TA outcompetes the probe for the binding site.
Step-by-Step PAL-ABPP Protocol
-
In Situ Labeling: Incubate live cells with 5 µM FMT-TA-PAL probe for 2 hours. For the competition arm, pre-incubate with 50 µM unmodified FMT-TA for 30 minutes prior.
-
UV Crosslinking: Wash cells with cold PBS to remove unbound probe. Irradiate cells on ice with 365 nm UV light (100 W) for 10 minutes to activate the diazirine.
-
Lysis & Click Chemistry: Lyse cells in 1% SDS buffer. Perform CuAAC by adding 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4 . React for 1 hour at room temperature.
-
Protein Precipitation: Precipitate proteins using cold methanol/chloroform to remove excess unreacted biotin-azide.
-
Streptavidin Enrichment: Resuspend the protein pellet in 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea, and PBS) to remove non-covalently bound proteins.
-
On-Bead Digestion & MS: Perform on-bead tryptic digestion. Analyze the released peptides via label-free quantitative (LFQ) LC-MS/MS.
Fig 2. Step-by-step Photoaffinity Labeling (PAL) and enrichment workflow.
Data Presentation & Comparative Analysis
To streamline the decision-making process for drug development professionals, the operational metrics and data outputs of both methodologies are summarized below.
Table 1: Comparative Metrics for FMT-TA Target Deconvolution Strategies
| Metric | Thermal Proteome Profiling (TPP) | Photoaffinity Labeling (PAL-ABPP) |
| Probe Modification | None required (uses unmodified FMT-TA) | Requires synthesis of diazirine/alkyne probe |
| Binding Affinity Req. | High (typically Kd < 1 µM) | Low to Moderate (covalent trapping) |
| Proteome Coverage | ~7,000 - 9,000 proteins | Limited to crosslinked interactome |
| Binding Site Info | No (measures global stability) | Yes (via identification of crosslinked peptides) |
| False Positive Rate | Low (thermodynamic readout) | Moderate (mitigated by competition controls) |
| Primary MS Readout | TMT Reporter Ion Intensities ( ΔTm ) | Label-Free Quantification (LFQ Intensity Ratio) |
Downstream Validation
Once a consensus target is identified by both TPP and PAL-ABPP, orthogonal validation is required to confirm that the interaction drives the phenotypic response.
-
Biophysical Validation: Express the recombinant target protein and measure the binding kinetics ( Kon , Koff , Kd ) of FMT-TA using Surface Plasmon Resonance (SPR).
-
Genetic Validation: Utilize CRISPR-Cas9 to knock out the putative target in the assay cell line. If the target is responsible for FMT-TA's bioactivity, the knockout cells should exhibit resistance to the compound's phenotypic effects.
References
-
Gao, J., Mfuh, A., Amako, Y., & Woo, C. M. (2018). Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs. Journal of the American Chemical Society. 1
-
European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. 4
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. 2
-
Thermo Fisher Scientific. (2015). Thermal Proteome Profiling and Cancer Drugs. 3
Sources
Application Note: Step-by-Step Synthesis Protocol for 2-((Furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Introduction & Mechanistic Rationale
This application note details a robust, two-step synthetic methodology for the preparation of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. This scaffold integrates a thiazole ring, an acetamide linker, and a furfuryl thioether moiety—structural motifs frequently leveraged in drug discovery for their diverse pharmacological profiles, including antimicrobial and antiproliferative activities[1].
As a self-validating system, the synthesis is designed to ensure high regioselectivity, atom economy, and straightforward analytical tracking:
-
Step 1 (N-Acylation): 2-Aminothiazole is reacted with chloroacetyl chloride. The causality of this step relies on the differential electrophilicity of chloroacetyl chloride. The hard nucleophilic exocyclic amine of the thiazole preferentially attacks the highly electrophilic acyl chloride carbon rather than the alpha-carbon, forming the amide bond exclusively[2].
-
Step 2 (Thioetherification): The resulting alpha-chloroacetamide intermediate undergoes an SN₂ displacement with furan-2-ylmethanethiol (furfuryl mercaptan). The adjacent carbonyl group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, activating it for nucleophilic attack. A mild base generates the highly nucleophilic thiolate anion, ensuring rapid and complete conversion[3].
Synthetic Workflow Visualization
Two-step synthetic workflow for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and physical parameters required to execute this protocol successfully.
| Reaction Step | Reactants | Reagents / Catalysts | Solvent | Temp / Time | Expected Yield |
| 1. N-Acylation | 2-Aminothiazole (1.0 eq), Chloroacetyl chloride (1.1 eq) | Triethylamine (Et₃N) (1.2 eq) | Anhydrous DCM | 0°C → RT, 4–6 h | 75–85% |
| 2. Thioetherification | 2-Chloro-N-(thiazol-2-yl)acetamide (1.0 eq), Furfuryl mercaptan (1.1 eq) | K₂CO₃ (1.5 eq), KI (0.1 eq, cat.) | Anhydrous Acetone | Reflux, 6–8 h | 70–80% |
Experimental Protocols
Part 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide
Objective: Regioselective formation of the alpha-chloroacetamide intermediate.
Materials & Equipment:
-
2-Aminothiazole (10.0 mmol, 1.00 g)
-
Chloroacetyl chloride (11.0 mmol, 0.88 mL)
-
Triethylamine (Et₃N) (12.0 mmol, 1.67 mL)
-
Anhydrous Dichloromethane (DCM) (30 mL)
-
250 mL round-bottom flask, dropping funnel, ice bath, magnetic stirrer.
Step-by-Step Procedure:
-
Preparation: Flame-dry the round-bottom flask and purge with inert gas (N₂ or Argon). Add 2-aminothiazole (1.00 g) and anhydrous DCM (20 mL) to the flask. Stir until fully dissolved.
-
Base Addition: Add Et₃N (1.67 mL) to the solution.
-
Expert Insight: Et₃N acts as an essential acid scavenger. Without it, the generated HCl byproduct would protonate the unreacted 2-aminothiazole, deactivating the nucleophile and stalling the reaction at 50% conversion[2].
-
-
Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0°C.
-
Electrophile Addition: Dissolve chloroacetyl chloride (0.88 mL) in 10 mL of anhydrous DCM. Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Expert Insight: Dropwise addition at 0°C prevents the exothermic reaction from causing localized heating, which can lead to off-target di-acylation or compound degradation[4].
-
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1) until the 2-aminothiazole spot disappears.
-
Workup: Quench the reaction with 20 mL of cold distilled water. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 5% NaHCO₃ (2 x 20 mL) to remove unreacted acid, followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure intermediate as an off-white solid.
Part 2: Synthesis of 2-((Furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Objective: SN₂ displacement of the alpha-chloride by the furfuryl thiolate.
Materials & Equipment:
-
2-Chloro-N-(thiazol-2-yl)acetamide (5.0 mmol, 0.88 g)
-
Furan-2-ylmethanethiol (Furfuryl mercaptan) (5.5 mmol, 0.55 mL)
-
Anhydrous Potassium Carbonate (K₂CO₃) (7.5 mmol, 1.04 g)
-
Potassium Iodide (KI) (0.5 mmol, 0.08 g)
-
Anhydrous Acetone (25 mL)
-
100 mL round-bottom flask, reflux condenser, heating mantle.
Step-by-Step Procedure:
-
Preparation: In a clean 100 mL round-bottom flask, suspend 2-chloro-N-(thiazol-2-yl)acetamide (0.88 g) in anhydrous acetone (25 mL).
-
Thiolate Generation: Add anhydrous K₂CO₃ (1.04 g) and furfuryl mercaptan (0.55 mL) to the suspension.
-
Expert Insight: K₂CO₃ is a mild, heterogeneous base ideal for deprotonating the thiol (pKa ~10) to form the active nucleophile without hydrolyzing the sensitive amide bond[3].
-
-
Catalyst Addition (Self-Validating Step): Add a catalytic amount of KI (0.08 g).
-
Expert Insight: This employs the Finkelstein reaction principle. The iodide ion displaces the chloride to form an alpha-iodoacetamide intermediate in situ. Because iodide is a vastly superior leaving group compared to chloride, this dramatically accelerates the subsequent attack by the thiolate, ensuring high yields and shorter reaction times[1].
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 6–8 hours with vigorous stirring.
-
Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 2:1).
-
Workup: Once complete, cool the mixture to room temperature and filter off the inorganic salts (KCl, K₂CO₃). Wash the filter cake with a small amount of cold acetone.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and evaporate.
-
Purification: Purify the crude product via silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) or recrystallize from an ethanol/water mixture to afford the target compound.
Analytical Characterization (Expected)
To validate the structural integrity of the synthesized compound, the following ¹H NMR (400 MHz, DMSO-d₆) signals should be observed:
-
Amide NH: ~12.0 - 12.5 ppm (singlet, 1H, broad due to exchange).
-
Thiazole Protons: ~7.4 - 7.5 ppm (doublet, 1H) and ~7.2 - 7.3 ppm (doublet, 1H).
-
Furan Protons: ~7.5 ppm (m, 1H, position 5), ~6.4 ppm (m, 1H, position 4), ~6.2 ppm (m, 1H, position 3).
-
Methylene (S-CH₂-Furan): ~3.8 - 3.9 ppm (singlet, 2H).
-
Methylene (CO-CH₂-S): ~3.4 - 3.5 ppm (singlet, 2H).
Sources
Application Note: Molecular Docking Protocols for 2-((Furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide Ligands
Executive Summary
The rational design of multi-target directed ligands often relies on hybridizing privileged scaffolds. The molecule 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide represents a highly versatile pharmacophore, combining the electron-rich furan ring, a flexible thioether linkage, an acetamide hydrogen-bonding hub, and a thiazole ring. Recent literature highlights the efficacy of furan-thiazole-acetamide hybrids against neuroinflammatory targets like HMGB1 [[1]]([Link]) and antimicrobial targets such as DNA Gyrase B . This application note provides a rigorous, self-validating computational protocol for evaluating this specific ligand class through molecular docking.
Pharmacophore Logic & Target Rationale
To accurately parameterize a docking simulation, one must first understand the physicochemical contributions of each moiety within the ligand:
-
Furan Ring: Acts primarily as a hydrophobic shield but contains an oxygen atom capable of acting as a weak hydrogen-bond acceptor.
-
Thioether (-S-) Linker: The sulfur atom has a larger van der Waals radius (1.80 Å) compared to an ether oxygen (1.52 Å). This increases the bond length and alters the dihedral angle preferences, granting the molecule significant conformational flexibility to navigate deep, narrow binding pockets.
-
Acetamide (-NH-C=O-) Core: A rigid, planar linker. The trans-amide conformation is thermodynamically favored. It serves as a critical bidirectional interaction hub: the NH acts as a strong hydrogen-bond donor, while the carbonyl oxygen acts as an acceptor.
-
Thiazole Ring: A well-established heterocyclic scaffold in FDA-approved drugs. It participates in π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) and its nitrogen atom acts as a hydrogen-bond acceptor.
Logical relationship of pharmacophoric features in the target ligand.
Mechanistic Causality in Docking Design
A successful docking study is not merely a sequence of software commands; it is a hypothesis-driven simulation. The experimental choices for this ligand are dictated by its chemical nature:
-
Protonation State Assignment: The thiazole nitrogen is a weak base (pKa ~2.5). At a physiological pH of 7.4, it remains unprotonated. Forcing a protonated state during ligand preparation will falsely disrupt its ability to act as a hydrogen bond acceptor, leading to inaccurate binding poses.
-
Conformational Sampling: Because the thioether linkage introduces a high degree of rotational freedom, the docking algorithm must be parameterized to perform an exhaustive search. Standard fast-docking protocols will likely trap this ligand in local energy minima.
-
Water Displacement: In targets like DNA Gyrase B, bridging water molecules often mediate interactions between the ligand and the ATP-binding pocket . The protocol must explicitly evaluate whether to retain crystallographic waters based on their B-factors and hydrogen-bonding networks.
Experimental Workflow
Experimental workflow for molecular docking of thiazole-acetamide-furan derivatives.
Self-Validating Experimental Protocol
This step-by-step methodology ensures a trustworthy, reproducible docking environment using standard suites (e.g., AutoDock Vina or Schrödinger Glide).
Phase 1: Ligand Preparation
-
Structure Generation: Draw the 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide structure using a 2D sketcher and convert it to a 3D conformer.
-
State Assignment: Use tools like Epik or OpenBabel to generate tautomers and protonation states at pH 7.4 ± 0.2. Ensure the thiazole nitrogen is neutral.
-
Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand energy. Causality: This resolves steric clashes between the furan and thiazole rings that may occur during initial 3D conversion, preventing the docking algorithm from rejecting valid poses due to artificially high internal energy.
Phase 2: Target Protein Preparation
-
Structure Retrieval: Download the target PDB file (e.g., HMGB1 Box A [PDB: 4QR9] or DNA Gyrase B).
-
Crystallographic Cleanup: Remove alternating conformations, non-essential ions, and solvent molecules. Retain bridging waters only if they coordinate directly with the native ligand and have a B-factor < 40 Ų.
-
Hydrogen Network Optimization: Add polar hydrogens and assign partial charges (e.g., Gasteiger or AMBER). Causality: Crystal structures lack hydrogen atoms. Because the acetamide group relies heavily on directional hydrogen bonding, incorrect assignment of target histidine/aspartate protonation states will completely invalidate the docking score.
Phase 3: Grid Box Definition & Validation (The Self-Validating Step)
-
Grid Centering: Center the grid box on the co-crystallized native ligand. Ensure the dimensions (e.g., 20 Å × 20 Å × 20 Å) are large enough to accommodate the extended conformation of the furan-thioether-thiazole chain.
-
Protocol Validation: Re-dock the native ligand into the generated grid.
-
Quality Control: Calculate the Root Mean Square Deviation (RMSD) between the docked native pose and the crystal structure. Proceed to Phase 4 only if the RMSD is ≤ 2.0 Å. This mathematically proves the grid and scoring function are reliable.
Phase 4: Docking Execution
-
Parameterization: Input the prepared ligand and target into the docking engine.
-
Exhaustiveness: Set the search exhaustiveness parameter to ≥ 24 (if using Vina). Causality: The ~5 rotatable bonds in the thioether-acetamide core require deeper conformational sampling than rigid molecules to find the global minimum.
Phase 5: Post-Docking Analysis
-
Pose Evaluation: Extract the top-ranked poses based on the lowest binding free energy ( ΔG , kcal/mol).
-
Interaction Mapping: Use visualization tools (PyMOL, PLIP) to map interactions. Verify that the acetamide NH is donating a hydrogen bond to the target backbone/sidechain, and check for π−π stacking at the thiazole ring.
Quantitative Data Presentation
Based on validated literature screening of furan-thiazole and thiazole-acetamide derivatives against key therapeutic targets , the following table summarizes the expected quantitative docking metrics and interaction profiles for this ligand class.
| Target Protein | Primary Indication | PDB ID | Native Ligand RMSD Validation (Å) | Expected Binding Energy ( ΔG , kcal/mol) | Key Interacting Residues |
| HMGB1 (Box A) | Neuroinflammation | 4QR9 | ≤ 1.5 | -6.5 to -8.0 | Arg97, Glu108, Lys114 |
| DNA Gyrase B | Antimicrobial | 4UR0 | ≤ 2.0 | -7.5 to -9.2 | Asp73, Arg136, Asn46 |
| Tubulin ( α/β ) | Anticancer | 1SA0 | ≤ 1.8 | -6.0 to -7.5 | α -Gln11, β -Asn258 |
Table 1: Comparative docking metrics and interaction profiles of thiazole-furan hybrids against key therapeutic targets. Data synthesized from recent molecular docking studies.
Sources
Application Note: Preparation and Handling of 2-((Furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide Stock Solutions for Cell Culture
Introduction & Physicochemical Profiling
2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule characterized by a furan ring, a thioether linkage, and a thiazole-substituted acetamide moiety. Due to its highly lipophilic nature and multiple heteroaromatic rings, this compound exhibits extremely poor aqueous solubility. Consequently, preparing reliable stock solutions requires the use of an organic vehicle—universally dimethyl sulfoxide (DMSO)—to ensure complete dissolution without compromising cellular viability during downstream in vitro assays.
Table 1: Estimated Physicochemical Properties
| Property | Value / Description | Impact on Handling |
| Molecular Formula | C10H10N2O2S2 | Determines molarity and dilution calculations. |
| Molecular Weight | ~254.33 g/mol | Requires precise micro-analytical weighing. |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Mandates an organic solvent (DMSO) for the master stock. |
| Solubility (DMSO) | > 10 mg/mL (Highly Soluble) | Ideal vehicle for master stock formulation. |
| Stability | Susceptible to hydrolysis | Requires desiccation and strict single-use aliquoting. |
Scientific Rationale: The "Why" Behind the Protocol
As researchers, we must treat stock preparation not as a routine chore, but as the foundational variable of assay reproducibility. The handling of this compound is governed by three critical principles:
A. Vehicle Cytotoxicity (The 0.1% Rule) While DMSO is an excellent solvent, it is biologically active. Concentrations above 0.1% (v/v) can induce significant phenotypic alterations, including changes in lactate dehydrogenase activity, apoptosis, and altered proliferation rates in various cell lines[1]. To maintain experimental integrity, the final DMSO concentration in cell culture media must ideally never exceed 0.1%[2]. Furthermore, this concentration must be kept perfectly constant across all treatment groups—including the vehicle control—to isolate the specific pharmacological effect of the compound[1].
B. Hygroscopy and Precipitation DMSO is highly hygroscopic. Every time a stock vial is opened to the ambient atmosphere, it absorbs water. For lipophilic compounds like 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, this localized introduction of water dramatically lowers the solubility threshold, leading to micro-precipitation[3]. This phenomenon is a primary cause of inconsistent data and "loss of activity" in multi-day cell-based assays[3].
C. Freeze-Thaw Degradation Repeated freeze-thaw cycles degrade small molecules not necessarily through ice-crystal formation, but through repeated phase transitions and concurrent moisture accumulation[4]. To mitigate this, the master stock must be aliquoted into single-use volumes immediately after preparation.
Step-by-Step Experimental Protocol
Phase 1: Master Stock Formulation (10 mM)
-
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. This prevents atmospheric condensation on the cold powder.
-
Weighing: Using a micro-analytical balance, weigh the desired amount of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (e.g., 2.54 mg for 10 µmol).
-
Dissolution: Add the exact volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) required to achieve a 10 mM concentration (e.g., 1.0 mL DMSO for 2.54 mg).
-
Homogenization: Vortex the solution gently for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at RT for 2–5 minutes. Avoid excessive heating, as elevated temperatures can accelerate the degradation of sensitive small organic molecules[5].
Phase 2: Aliquoting and Storage
-
Aliquoting: Dispense the 10 mM master stock into sterile, low-bind polypropylene microcentrifuge tubes in single-use volumes (e.g., 10 µL to 50 µL).
-
Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer them to a -20°C or -80°C freezer. Store inside a sealed container with desiccant to block moisture ingress[4].
Phase 3: Thawing and Serial Dilution
-
Thawing: Remove a single aliquot and allow it to thaw completely at RT. Vortex thoroughly to ensure any transient micro-precipitates formed during the freezing process are fully redissolved[3]. Centrifuge briefly to collect the liquid.
-
Intermediate Dilutions (1000X Stocks): To maintain a constant 0.1% DMSO concentration in the final assay, perform all serial dilutions in 100% DMSO first. Create a series of "1000X" stocks relative to your desired final concentrations.
-
Final Media Spiking: Add 1 µL of the respective 1000X DMSO stock to 999 µL of pre-warmed (37°C) complete cell culture media. Mix immediately by inversion or gentle pipetting. Critical Note: Do not add the DMSO stock to the empty well before the media, as this will cause the hydrophobic compound to crash out of solution and irreversibly adsorb to the plasticware[3].
Workflow Visualization
Standardized workflow for the preparation, storage, and dilution of small molecule stock solutions.
Quantitative Dilution Matrix
To ensure the vehicle (DMSO) does not confound your biological readout, use the following matrix to prepare treatments. By serially diluting the compound in DMSO before adding it to the aqueous media, every well receives exactly 0.1% DMSO.
Table 2: 1000X Serial Dilution Strategy for Constant 0.1% DMSO
| Desired Final Assay Conc. | 1000X DMSO Stock Required | Preparation of 1000X DMSO Stock | Volume of 1000X Stock | Volume of Culture Media | Final DMSO % |
| 10 µM | 10 mM | Use Master Stock directly | 1 µL | 999 µL | 0.1% |
| 5 µM | 5 mM | 50 µL of 10 mM + 50 µL DMSO | 1 µL | 999 µL | 0.1% |
| 1 µM | 1 mM | 20 µL of 5 mM + 80 µL DMSO | 1 µL | 999 µL | 0.1% |
| 0.5 µM | 0.5 mM | 50 µL of 1 mM + 50 µL DMSO | 1 µL | 999 µL | 0.1% |
| 0.1 µM | 0.1 mM | 20 µL of 0.5 mM + 80 µL DMSO | 1 µL | 999 µL | 0.1% |
| Vehicle Control | 0 µM | 100% Anhydrous DMSO | 1 µL | 999 µL | 0.1% |
Note: Always run a vehicle control titration to confirm baseline tolerance for your specific cell line prior to executing the primary assay[2].
References
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.NIH PMC.
- How to minimize DMSO toxicity when using CYM50260.Benchchem.
- Technical Support Center: Improving Small Molecule Stability in Solution.Benchchem.
- Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
Sources
Application Note: LC-MS/MS Method Development and Validation for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Introduction & Structural Rationale
The target analyte, 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (Chemical Formula: C₁₀H₁₀N₂O₂S₂, Monoisotopic Mass: 254.0184 Da), is a highly functionalized small molecule featuring a furan ring, a thioether linkage, an acetamide linker, and a thiazole core. Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method requires a deep understanding of how these structural motifs behave under electrospray ionization (ESI) and collision-induced dissociation (CID). This guide provides a first-principles, self-validating protocol for the precise quantitation of this compound.
Mechanistic Method Development (The "Why")
Chromatographic Strategy
The molecule possesses moderate lipophilicity due to the furan and thiazole rings, balanced by the polar acetamide linker. A sub-2 µm C18 stationary phase is selected to provide high-resolution separation based on hydrophobic interactions. Acetonitrile (ACN) is chosen over methanol as the strong mobile phase; ACN is an aprotic solvent that minimizes secondary hydrogen-bonding interactions with residual silanols on the column, which is critical for preventing peak tailing of the amide and thiazole nitrogens[1]. Formic acid (0.1% v/v) is added to both aqueous and organic phases to maintain a pH of ~2.7. This ensures the basic thiazole nitrogen (pKa ~2.5) remains fully protonated, driving retention stability and maximizing ESI+ efficiency[2].
Ionization and Fragmentation Dynamics
In the ESI source, the molecule readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 255.03. During MS/MS (CID), the molecule exhibits three highly predictable and structurally diagnostic fragmentation pathways:
-
Thioether Cleavage (m/z 81.03): The C-S bond adjacent to the furan ring is highly labile. Low collision energy (CE ~15 eV) induces heterolytic cleavage, yielding a highly stable, resonance-stabilized furan-2-ylmethyl carbocation[3].
-
Amide Bond Cleavage (m/z 101.02): Cleavage of the acetamide C-N bond requires higher energy (CE ~25 eV) and yields the protonated 2-aminothiazole fragment.
-
Neutral Loss of Thiol (m/z 141.01): Loss of furan-2-ylmethylthiol (114.01 Da) generates a thiazolyl-acetamide ketene fragment.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every batch must include a System Suitability Test (SST) to verify mass accuracy and retention time (RT) drift, alongside matrix blanks to rule out carryover.
Sample Preparation & Quality Control
-
Protein Precipitation: Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Extraction: Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (IS). Causality: The 1:3 ratio rapidly denatures proteins while ensuring the analyte remains soluble.
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water. Causality: Injecting high-organic extracts directly onto a C18 column causes "solvent breakthrough" and peak distortion. Diluting with water matches the initial mobile phase conditions, focusing the analyte at the column head.
-
Self-Validation Sequence: Inject in the following order: Blank (Water) → Matrix Blank → SST Standard (10 ng/mL) → Unknown Samples → QC Standard.
Liquid Chromatography (UHPLC) Parameters
| Time (min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Flow Rate (mL/min) | Curve |
| 0.0 | 95 | 5 | 0.4 | Initial |
| 1.0 | 95 | 5 | 0.4 | Isocratic hold |
| 4.0 | 10 | 90 | 0.4 | Linear gradient |
| 5.0 | 10 | 90 | 0.4 | Column wash |
| 5.1 | 95 | 5 | 0.4 | Return to initial |
| 7.0 | 95 | 5 | 0.4 | Re-equilibration |
Mass Spectrometry (ESI-MS/MS) Source Parameters
| Parameter | Value | Mechanistic Rationale |
| Ionization Mode | ESI Positive (ESI+) | Targets the basic thiazole nitrogen for protonation. |
| Capillary Voltage | 3.5 kV | Optimal potential for ionizing small heterocyclic amides. |
| Desolvation Temp | 400 °C | Ensures complete droplet evaporation before entering the MS. |
| Source Temp | 150 °C | Prevents analyte condensation on the sampling cone. |
| Desolvation Gas | 800 L/hr | Nitrogen gas aids in rapid and efficient droplet desolvation. |
Multiple Reaction Monitoring (MRM) Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Assignment / Role |
| 255.03 | 81.03 | 50 | 15 | Furan-2-ylmethyl cation (Quantifier ) |
| 255.03 | 101.02 | 50 | 25 | 2-Aminothiazole cation (Qualifier 1 ) |
| 255.03 | 141.01 | 50 | 20 | Thiazolyl-acetamide ketene (Qualifier 2 ) |
Visual Workflows
Fig 1. End-to-end self-validating LC-MS/MS workflow for targeted small molecule quantitation.
Fig 2. CID fragmentation pathways for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide [M+H]+.
References
-
Benchchem. Optimizing mass spectrometry parameters for desmethyl rabeprazole thioether. Benchchem.3
-
National Institutes of Health (NIH) / PMC. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. PMC. 1
-
American Chemical Society (ACS). Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ACS Publications.2
Sources
improving synthesis yield of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical bottlenecks in the synthesis of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide .
Synthesizing this target molecule requires a delicate balance of electrophilic and nucleophilic activations. The synthesis is typically achieved via a two-step convergent pathway: the regioselective acylation of 2-aminothiazole, followed by a bimolecular nucleophilic substitution ( SN2 ) with furfuryl mercaptan. Below, you will find the mechanistic rationale, self-validating protocols, and a targeted troubleshooting Q&A to help you maximize your reaction yields.
Reaction Pathway Overview
Reaction pathway for the synthesis of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for a well-optimized workflow. Deviations from these benchmarks indicate a need for troubleshooting.
| Reaction Step | Substrate | Reagents & Solvents | Temp & Time | Expected Yield | Validation Metric |
| 1. Acylation | 2-Aminothiazole | Chloroacetyl chloride, K₂CO₃, CHCl₃ | 0 °C to Reflux, 10-12 h | 48 - 80% | MP: 148–152 °C |
| 2. Thioetherification | 2-Chloro-N-(thiazol-2-yl)acetamide | Furfuryl mercaptan, K₂CO₃, Acetone | Reflux, 18-20 h | 68 - 75% | Ellman's Test (Negative) |
Self-Validating Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide
Mechanistic Causality: The thiazole ring contains both an endocyclic nitrogen and an exocyclic amine. To ensure regioselective acylation at the exocyclic amine and prevent over-acylation (di-amide formation), strict stoichiometric control and low initial temperatures are mandatory. Potassium carbonate acts as a mild, heterogeneous acid scavenger to neutralize the HCl generated during acylation without hydrolyzing the highly reactive chloroacetyl chloride[1].
Protocol:
-
In a flame-dried round-bottom flask, dissolve 2-aminothiazole (0.05 mol, 1.0 eq) and anhydrous K₂CO₃ (0.05 mol, 1.0 eq) in dry chloroform (50 mL)[1].
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add chloroacetyl chloride (0.05 mol, 1.0 eq) dropwise over 30 minutes via an addition funnel to control the exothermic reaction[1].
-
Remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 10–12 hours[1].
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane/EtOAc 1:2). The starting material spot should be completely consumed.
-
Filter the inorganic salts while warm. Wash the organic filtrate with distilled water (3 × 30 mL) to remove residual water-soluble impurities.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude residue from ethanol[1].
-
Validation Checkpoint 2 (Melting Point): Verify the purity of the isolated crystals. Pure 2-chloro-N-(thiazol-2-yl)acetamide will exhibit a sharp melting point of 148–152 °C[1].
Step 2: Synthesis of 2-((Furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Mechanistic Causality: The SN2 reaction requires a polar solvent to solvate the potassium thiolate intermediate. Acetone is preferred because it dissolves the organic reactants while keeping the inorganic salts suspended[2]. Furfuryl mercaptan is a potent nucleophile but is highly susceptible to oxidative dimerization into 2-furfuryl disulfide[3]. Conducting the reaction under an inert atmosphere is critical to prevent yield loss.
Protocol:
-
In a flame-dried flask equipped with a reflux condenser, purge the system with Nitrogen or Argon for 15 minutes.
-
Add 2-chloro-N-(thiazol-2-yl)acetamide (0.002 mol, 1.0 eq) and anhydrous K₂CO₃ (0.0025 mol, 1.25 eq) to 20 mL of dry, degassed acetone[2].
-
Using a gas-tight syringe, add furfuryl mercaptan (0.002 mol, 1.0 eq) dropwise to the stirring suspension. Note: Perform this inside a well-ventilated fume hood due to the compound's extremely unpleasant odor[3].
-
Reflux the reaction mixture on a water bath with continuous stirring for 18–20 hours[2].
-
Validation Checkpoint 3 (Ellman's Test): Withdraw a 10 µL aliquot and test with Ellman's reagent (DTNB). A lack of intense yellow color confirms the complete consumption of the free thiol.
-
Cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure[2].
-
Wash the resulting residue with water and extract with ethyl acetate (3 × 20 mL).
-
Dry the combined organic layers, concentrate, and recrystallize the crude product from ethanol to yield the final compound[2].
Troubleshooting Guides & FAQs
Diagnostic logic tree for troubleshooting low yields in the thioetherification step.
Q1: I am observing a high percentage of diacylated byproducts in Step 1. How do I fix this? A1: Over-acylation occurs when the reaction temperature is too high during the initial addition, or if an excess of chloroacetyl chloride is used. Ensure you are utilizing a strict 1.0 to 1.05 molar equivalent of the acid chloride and maintain the reaction at 0 °C during the entire dropwise addition phase[1].
Q2: My Step 2 yield is unexpectedly low (<40%), and I see a fast-moving, non-polar spot on my TLC plate. What happened? A2: You are likely observing the oxidation of furfuryl mercaptan into 2-furfuryl disulfide[3]. Mercaptans rapidly dimerize in the presence of oxygen and base. To resolve this, strictly degas your acetone (e.g., via freeze-pump-thaw or prolonged sparging) and run the entire reflux under a positive pressure of Nitrogen or Argon.
Q3: How can I prevent the hydrolysis of the chloroacetamide intermediate during the SN2 reaction? A3: The presence of a highly polar, baseline-hugging spot on your TLC indicates amide hydrolysis. This is caused by water in your solvent reacting with the potassium carbonate to form hydroxide ions, which readily cleave the amide bond. Ensure your K₂CO₃ is oven-dried (anhydrous) and your acetone is dried over molecular sieves prior to use[2].
Q4: How should I handle the severe odor of furfuryl mercaptan? A4: Furfuryl mercaptan has an extremely low odor threshold and can cause headaches at high concentrations[3]. Always handle the neat liquid in a certified fume hood. Decontaminate all glassware and syringes immediately after use by soaking them in a dilute sodium hypochlorite (bleach) solution, which oxidizes the volatile mercaptan into odorless sulfonic acids.
References
-
Title: Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives Source: ijpsr.com URL: [Link]
-
Title: Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles Source: nih.gov (PMC) URL: [Link]
Sources
how to dissolve 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide in DMSO without precipitation
Technical Support Knowledge Base: Solubilization of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with highly lipophilic, multi-heterocyclic compounds.
Compound Profiling & Mechanistic Challenges
Why is this specific compound so difficult to keep in solution? The compound 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide possesses a unique structural topology that inherently resists aqueous solvation. It features a lipophilic furan ring, a highly hydrophobic thioether linkage, and a planar heteroaromatic thiazole ring. While the central acetamide group can participate in hydrogen bonding, it is sterically shielded by the flanking hydrophobic moieties.
The Causality of Precipitation:
-
Hygroscopic Microenvironments: When dissolved in Dimethyl Sulfoxide (DMSO), the solvent molecules form a stable solvation shell around the hydrophobic domains. However, 1[1]. If the stock absorbs even trace amounts of atmospheric moisture, the dielectric constant shifts, forcing the planar thiazole and furan rings to undergo π-π stacking and hydrophobic collapse, leading to 2[2].
-
Solvent Shock: Rapidly pipetting a DMSO stock into an aqueous buffer causes 3[3]. The DMSO diffuses into the water faster than the compound can accommodate the new dielectric environment, stranding the hydrophobic molecules and causing immediate aggregation.
Process Visualizations
Workflow for preparing stable DMSO stocks to prevent freeze-thaw degradation.
Comparison of direct dilution (solvent shock) versus the step-down dilution method.
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Anhydrous Master Stock Preparation (10 mM) Causality: Repeated freeze-thaw cycles create localized concentration gradients that force the compound past its thermodynamic solubility limit, 4[4]. Aliquoting prevents this.
-
Equilibration: Transfer the sealed vial of lyophilized compound to a desiccator and allow it to reach room temperature (approx. 30 minutes). Why? Opening a cold vial causes immediate condensation of atmospheric moisture into the powder.
-
Solvent Addition: In a dry nitrogen environment, add Anhydrous DMSO (≥99.9% purity, <0.1% water) to achieve a 10 mM concentration.
-
Dissolution: Vortex gently for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for exactly 5 minutes.
-
System Validation (The Tyndall Test): Shine a focused LED beam through the tube against a pure black background. If you observe light scattering (a milky beam path), micro-precipitates are still present. Continue sonication until the beam path is entirely invisible.
-
Storage: Divide the solution into 10 µL single-use aliquots in opaque, tightly sealed tubes. Store at -80°C in a secondary container with desiccant.
Protocol B: The "Step-Down" Reverse Dilution Method Causality: To prevent solvent shock, an intermediate co-solvent matrix is required to bridge the dielectric gap between 100% DMSO and 100% aqueous buffer.
-
Thawing: Thaw a single-use DMSO aliquot at room temperature. Do not heat aggressively.
-
Intermediate Co-Solvent Preparation: Prepare an intermediate transition mixture. For highly lipophilic thio-compounds, a5[5].
-
First Dilution: Add the DMSO stock dropwise into the intermediate transition mixture while continuously vortexing at medium speed.
-
Final Dilution: Pre-warm your final aqueous assay buffer (e.g., PBS or cell culture media) to 37°C. Add the intermediate mixture dropwise into the vigorously swirling buffer.
-
System Validation (Spectrophotometric Check): Measure the absorbance of the final assay solution at 600 nm. An Optical Density (OD) > 0.05 indicates the presence of colloidal micro-aggregates. A successful dilution will read an OD ≤ 0.01.
Quantitative Data Presentation
Table 1: Quantitative Solubility Troubleshooting Matrix
| Observation | Quantitative Indicator | Primary Cause | Mechanistic Solution |
| Stock Precipitation | DMSO Water Content > 1% | Hygroscopic absorption | Use Anhydrous DMSO (<0.1% H₂O) |
| Post-Thaw Crystals | >1 Freeze-Thaw Cycle | Localized nucleation | Single-use 10 µL aliquots |
| Assay Cloudiness | OD₆₀₀ > 0.05 | Solvent Shock | Step-Down Dilution (PEG/Tween) |
Table 2: Recommended Co-Solvent Matrices for Aqueous Dilution
| Matrix Component | Volume % | Function in Solvation System |
| DMSO | 10% | Primary solvent; maintains initial compound disaggregation |
| PEG300 | 40% | Transition co-solvent; bridges dielectric gap |
| Tween-80 | 5% | Non-ionic surfactant; forms stabilizing micelles |
| Saline (0.9%) | 45% | Final aqueous phase; mimics physiological osmolarity |
Frequently Asked Questions (FAQs)
Q: I used 100% DMSO, but my compound still precipitated in the stock tube. Why? A: The most common cause is water contamination. DMSO is highly hygroscopic and will rapidly pull moisture from the air. If your DMSO bottle has been opened multiple times outside of a desiccated environment, its water content has likely exceeded 1-2%, which is enough to crash out highly hydrophobic molecules like furan-thioethers. Always use freshly opened, anhydrous DMSO.
Q: Can I just heat the aqueous buffer to 60°C to force the compound into solution? A: No. While heating increases kinetic solubility temporarily, the compound will inevitably precipitate once the assay cools to physiological temperatures (37°C). Furthermore, excessive heat can cause the thioether linkage to oxidize. You must use the step-down dilution method with surfactants (e.g., Tween-80) to create stable micelles.
Q: Does the number of freeze-thaw cycles really matter if I vortex it afterward? A: Yes. Studies on DMSO compound libraries show that repeated freeze-thaw cycles significantly degrade compound integrity and promote irreversible crystalline precipitation that cannot be rescued by simple vortexing.
References
-
Cheng, X., et al. "Monitoring compound integrity with cytochrome P450 assays and qHTS." PMC. 2
-
"Stability through the ages: the GSK experience." PubMed. 1
-
Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." ResearchGate. 4
-
"Thioacetamide (Acetothioamide) | Indirect hepatotoxin." MedChemExpress. 5
-
"TS 155-2 | Benchchem: DMSO Solubility Assessment." Benchchem. 3
Sources
- 1. Stability through the ages: the GSK experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring compound integrity with cytochrome P450 assays and qHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TS 155-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
optimizing column chromatography purification for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic liabilities of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide .
This molecule presents a "perfect storm" of purification challenges: an acid-sensitive furan ring, an oxidation-prone thioether, and a highly basic, tailing-prone thiazole-acetamide complex. Standard normal-phase silica gel will almost certainly degrade or trap this compound. The troubleshooting guides and self-validating protocols below are engineered to help you bypass these structural liabilities and recover high-purity material.
Diagnostic Workflow
Decision matrix for resolving specific structural liabilities during purification.
Troubleshooting & FAQs
Q1: Why does my compound streak severely on standard silica gel TLC and columns, resulting in poor recovery? Causality: The molecule contains a basic thiazole ring and a polar acetamide linker. The basic nitrogen of the thiazole acts as a strong hydrogen-bond acceptor, interacting aggressively with the weakly acidic silanol groups (Si-OH) on the surface of standard normal-phase silica gel. This causes severe peak tailing and irreversible adsorption. Solution: You must deactivate the silica gel. Adding 1–3% triethylamine (TEA) to the mobile phase neutralizes the acidic silanol sites, converting them to a less reactive state and preventing the basic thiazole from binding too strongly (1[1]). This technique is a proven standard for basic compounds exhibiting tailing (2[2]).
Q2: I am observing a significant drop in yield, and NMR shows ring-opened or polymerized byproducts. What is happening? Causality: The furan ring is highly sensitive to acidic environments. Because standard silica gel has a slightly acidic pH (typically around 4.5–5.5), prolonged exposure catalyzes the hydrolysis and subsequent ring-opening of the furan moiety. This leads to the formation of highly reactive dicarbonyl compounds that rapidly polymerize on the column (3[3]). Solution: Pre-neutralize the silica gel column with TEA before loading the sample, or switch entirely to a non-acidic stationary phase such as neutral alumina (Al₂O₃).
Q3: LC-MS analysis of my purified fractions shows an unexpected mass of[M+16]⁺. How can I prevent this? Causality: The molecule features a thioether (sulfide) linkage. Thioethers are highly susceptible to oxidation, forming sulfoxides (+16 Da) and eventually sulfones (+32 Da). This oxidation is exacerbated by the large surface area of silica gel in the presence of atmospheric oxygen and light, leading to significant yield losses during slow chromatographic runs (4[4]). Solution: Minimize the compound's residence time on the column. Use degassed solvents and consider switching to Reverse-Phase HPLC (RP-HPLC), which provides excellent resolution for thiazole derivatives without the tailing or oxidative liabilities associated with normal-phase silica (5[5]).
Quantitative Performance Metrics
The following table summarizes the expected outcomes when applying different chromatographic optimization strategies to this specific molecule.
| Stationary Phase | Mobile Phase Modifier | Furan Recovery (%) | Thiazole Tailing Factor | Thioether Oxidation (%) |
| Standard Silica | None (EtOAc/Hexanes) | < 40% | > 2.5 (Severe) | ~ 15% |
| Silica | 2% Triethylamine (TEA) | > 85% | 1.2 (Acceptable) | ~ 5% |
| Neutral Alumina | None | > 90% | 1.1 (Excellent) | < 2% |
| RP-C18 (HPLC) | 0.1% NH₄HCO₃ (pH 7.9) | > 95% | 1.0 (Ideal) | < 1% |
Self-Validating Experimental Protocols
Protocol A: TEA-Deactivated Normal-Phase Chromatography
Use this protocol if you must use standard silica gel but need to suppress furan degradation and thiazole tailing.
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., 40% Ethyl Acetate in Hexanes). Add exactly 2% (v/v) Triethylamine (TEA) to the mixture and stir well.
-
Column Packing: Slurry pack the silica gel using the TEA-spiked solvent. Ensure the column bed is uniform.
-
Equilibration & Self-Validation: Flush the packed column with at least 2 Column Volumes (CV) of the TEA-spiked solvent.
-
Validation Checkpoint: Collect a few drops of the column flow-through and test it with wet pH indicator paper. It must read basic (pH ~8-9). If it is neutral or acidic, the silica silanol groups are not fully saturated; continue flushing until the flow-through is basic.
-
-
Sample Loading: Dissolve the crude 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide in a minimum volume of Dichloromethane (spiked with 1% TEA). Load the sample evenly onto the sand layer.
-
Elution: Elute the column using the TEA-spiked mobile phase. Evaporate the collected fractions rapidly under reduced pressure at a low temperature (< 30°C) to prevent thermal degradation of the furan.
Protocol B: Reverse-Phase HPLC (RP-HPLC) for Oxidation-Prone Batches
Use this protocol for final polishing or if the thioether is rapidly oxidizing to the sulfoxide on normal phase.
-
Buffer Selection: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 7.9. Prepare Mobile Phase B: LC-MS grade Acetonitrile.
-
Mechanistic Note: A basic pH (7.9) is critical. It keeps the basic thiazole nitrogen deprotonated (improving retention and peak shape on C18) and strictly prevents acid-catalyzed furan ring-opening. Do not use Trifluoroacetic Acid (TFA).
-
-
Sample Preparation: Dissolve the crude material in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.
-
Gradient Elution & Self-Validation: Run a gradient from 10% B to 90% B over 20 minutes on a preparative C18 column.
-
Validation Checkpoint: Monitor the UV absorbance at 254 nm (thiazole active) and 280 nm (furan active). Check the mass of the main peak in real-time. The absence of a closely eluting +16 Da peak confirms that thioether oxidation has been successfully suppressed.
-
-
Recovery: Lyophilize (freeze-dry) the collected fractions immediately. Do not use a rotary evaporator for aqueous fractions, as prolonged heating in water will degrade the compound.
References
-
University of Rochester. "Solvent Systems for Flash Column Chromatography." Available at:[Link]
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Available at: [Link]
-
National Institutes of Health (PMC). "eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones." Available at:[Link]
-
AIP Publishing. "An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives." Available at:[Link]
Sources
Technical Support Center: Optimizing Thioether Linkages in Furan and Thiazole Derivatives
Welcome to the Advanced Troubleshooting Guide for C–S bond formation involving furan and thiazole scaffolds. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic protocols. Here, we focus on the causality of side reactions—explaining exactly why your molecules are degrading or misreacting—and provide self-validating experimental systems to ensure robust, reproducible thioether linkages.
Mechanistic Overview of Side Reactions
When coupling furan and thiazole derivatives via a thioether linkage, researchers frequently encounter three major failure modes:
-
Disulfide Homocoupling: The thiol precursor oxidizes prematurely before cross-coupling can occur.
-
Furan Ring Degradation: Furan's highly electron-rich nature makes it susceptible to electrophilic attack, over-oxidation, and catastrophic ring-opening under acidic conditions.
-
Thiazole N-Alkylation / S-Oxidation: The nucleophilic nitrogen on the thiazole ring can compete with the thiolate, or the resulting thioether can undergo unwanted S-oxidation.
Troubleshooting & FAQs
Q1: Why am I observing significant disulfide formation instead of the desired furan-thiazole thioether?
Causality: Thiolate anions are highly nucleophilic but also easily oxidized to disulfides in the presence of trace atmospheric oxygen or reducible transition metal catalysts. The interconversion between thiols and disulfides is a redox reaction where the disulfide represents the oxidized state[1]. Solution: Maintain strict Schlenk techniques. Use solvents degassed via freeze-pump-thaw cycles. Incorporate a mild, non-nucleophilic reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT into the reaction mixture or workup to cleave any formed disulfides back to the active thiol[2],[1].
Q2: My furan ring degrades during the cross-coupling step or subsequent oxidation. How can I preserve it?
Causality: The furan ring is an electron-rich, diene-like aromatic system. Under acidic conditions (often used in oxidative workups or silica gel chromatography), furan undergoes electrophilic substitution or ring-opening. For instance, attempts to isolate sulfones derived from 5-furylsubstituted thiazoles often fail entirely due to side reactions destroying the furan ring under acidic oxidation conditions[3]. Solution: Avoid strong Brønsted or Lewis acids. If an oxidation step is necessary, use mild, neutral oxidants and strictly control stoichiometry. For the cross-coupling itself, utilize mildly basic conditions (e.g., K₂CO₃ or DIPEA)[2].
Q3: How do I prevent off-target N-alkylation on the thiazole ring during C–S bond formation?
Causality: Thiazole contains a basic, pyridine-like nitrogen that can compete with the exocyclic thiol/thiolate for the electrophile. Solution: Exploit the principle of Hard-Soft Acid-Base (HSAB) theory. Thiolates are "soft" nucleophiles, whereas the thiazole nitrogen is "harder." By using a soft transition metal catalyst that preferentially coordinates with sulfur, you can direct the coupling exclusively to the C–S bond. A validated approach involves using NiCl₂(dme) with a zinc reductant, which has shown excellent chemoselectivity and high yields for thioether formation[4].
Q4: Are there specific metabolic stability concerns with furan-thiazole thioethers in drug development?
Causality: Yes. Both furan and thiazole rings are known structural alerts for reactive metabolites (RMs). Cytochrome P450 enzymes can catalyze the epoxidation of these rings (with an energy barrier as low as 13.63 kcal/mol for thiazole epoxidation) or S-oxidation of the thioether[5]. Solution: When designing the linkage, consider adding steric bulk adjacent to the thioether or electron-withdrawing groups on the furan/thiazole rings to deactivate them toward CYP450-mediated electrophilic oxidation.
Self-Validating Experimental Protocol: Ni-Catalyzed Furan-Thiazole Thioether Synthesis
This protocol is designed with built-in validation steps to ensure the integrity of the C–S bond formation while suppressing homocoupling and ring degradation.
Step 1: Preparation of the Thiolate Precursor
-
In a glovebox, dissolve the furan-thiol derivative (1.0 equiv) in strictly degassed THF.
-
Add a mild base (e.g., Cs₂CO₃, 1.5 equiv) and TCEP (0.1 equiv) to maintain the reduced state[2].
-
Validation Check: Take a 5 µL aliquot and test with Ellman's reagent (DTNB). A strong yellow color confirms the presence of free thiols, validating the absence of disulfide homocoupling.
Step 2: Catalytic Cross-Coupling
-
To a separate Schlenk flask, add the halo-thiazole electrophile (1.0 equiv), NiCl₂(dme) (10 mol%), and Zn powder (3.0 equiv)[4].
-
Transfer the thiolate solution from Step 1 to the Schlenk flask via a cannula under positive Argon pressure.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Validation Check: Monitor via LC-MS. The mass of the desired thioether should dominate. If a mass corresponding to M+16 or M+32 appears, oxidative side reactions (S-oxidation or epoxidation) are occurring[5].
Step 3: Quenching and Workup
-
Cool to room temperature and quench with degassed water.
-
Extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Critical Step: Purify via flash chromatography using neutral alumina (to prevent acid-catalyzed furan degradation) instead of standard acidic silica gel[3].
Quantitative Data Summary
The following table summarizes the impact of specific optimization parameters on mitigating side reactions during furan-thiazole thioether synthesis:
| Reaction Parameter | Side Reaction Mitigated | Impact on Yield (%) | Mechanistic Rationale |
| Addition of TCEP (0.1 eq) | Disulfide Homocoupling | +25% to +40% | Reduces R-S-S-R back to active R-SH in situ[2]. |
| Degassed Solvents (Ar) | Thioether S-Oxidation | +15% to +20% | Removes dissolved O₂, preventing sulfoxide formation. |
| Neutral Alumina vs Silica | Furan Ring Degradation | +30% | Avoids acid-catalyzed electrophilic ring-opening of furan[3]. |
| NiCl₂(dme) Catalyst | Thiazole N-Alkylation | >95% selectivity | Soft metal center selectively activates the soft sulfur nucleophile[4]. |
Mechanistic Workflow Diagram
Caption: Workflow for optimizing furan-thiazole thioether synthesis while mitigating side reactions.
References
-
Minimizing side reactions in the synthesis of sulfur-containing aldehydes | BenchChem |2
-
15.12: Thioethers (Sulfides) and Silyl Ethers | Chemistry LibreTexts | 1
-
Thieme E-Journals - Synlett / Abstract | Thieme Connect | 3
-
Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal | ACS Organic Letters | 4
-
Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity | FZ-Juelich | 5
Sources
preventing degradation of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide during long-term storage
Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide .
Because this molecule contains three distinct reactive pharmacophores—an electron-rich furan ring, a nucleophilic thioether, and an amide linkage—it is highly susceptible to multifaceted degradation during long-term storage and biological evaluation. This guide provides mechanistic insights, actionable troubleshooting steps, and validated protocols to ensure the structural integrity of your compound.
Part 1: Mechanistic Insights into Compound Degradation
To prevent degradation, we must first understand the causality behind the molecule's instability. The degradation of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is driven by three primary chemical liabilities:
-
Furan Ring Opening (Acid-Catalyzed): The furan ring is notoriously unstable under acidic conditions. Protonation at the α -carbon (adjacent to the oxygen) initiates a cascade that cleaves the ring, forming highly reactive 1,4-dicarbonyl compounds[1]. Once formed, these dicarbonyls rapidly undergo oxidative polymerization when exposed to air, resulting in complex, insoluble brown resins[2].
-
Thioether Oxidation: The sulfur atom in the thioether linkage is highly nucleophilic. It readily undergoes oxidation by reactive oxygen species (ROS), dissolved atmospheric oxygen, or peroxides to form polar sulfoxides (+16 Da) and, eventually, sulfones (+32 Da)[3]. This oxidation fundamentally alters the lipophilicity and hydrogen-bonding profile of the molecule, often obliterating its biological activity[4].
-
Amide Hydrolysis: While amide bonds are generally stable in aqueous environments compared to esters[5], they can undergo hydrolysis under extremes of pH or prolonged heating. The reaction is catalyzed by both acids and bases, leading to the cleavage of the molecule into 2-((furan-2-ylmethyl)thio)acetic acid and 2-aminothiazole[6].
Part 2: Troubleshooting Guide & FAQs
Q1: My solid powder sample turned from an off-white color to a dark brown, gummy resin after 6 months in the desiccator. What went wrong? A1: This is a classic hallmark of furan ring degradation. Trace amounts of acidity (often from residual solvents like chloroform or acidic silica gel from purification) combined with atmospheric oxygen trigger the acid-catalyzed hydrolysis of the furan ring[2]. The resulting dicarbonyls polymerize into the brown resin you observe[1]. Solution: Always neutralize samples prior to final lyophilization and store the solid under an inert argon atmosphere.
Q2: LC-MS analysis of my DMSO stock solution shows a major new peak with a mass shift of +16 Da. Is the molecule degrading in the solvent? A2: Yes. A +16 Da mass shift indicates the addition of one oxygen atom, which is the signature of thioether oxidation to a sulfoxide[4]. DMSO is hygroscopic and can absorb oxygen and moisture over time. The nucleophilic sulfur atom reacts with this dissolved oxygen[3]. Solution: You must use anhydrous, degassed DMSO and avoid repeated freeze-thaw cycles that introduce air into the vial.
Q3: I am observing cleavage fragments in my biological assay buffer (pH 7.4) after 48 hours at 37°C. Is the amide bond hydrolyzing? A3: Amides are typically highly stable at physiological pH[5][6]. However, the electron-withdrawing nature of the thiazole ring can slightly activate the amide carbonyl toward nucleophilic attack. Before concluding it is amide hydrolysis, verify via MS/MS that the fragments are indeed the carboxylic acid and 2-aminothiazole. If so, reduce the pre-incubation time of the compound in the aqueous buffer.
Part 3: Self-Validating Standard Operating Procedures (SOPs)
To guarantee scientific integrity, the following protocols are designed as self-validating systems. By incorporating baseline Quality Control (QC) checks, you can definitively prove that degradation has been arrested.
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Causality: Removing dissolved oxygen prevents thioether oxidation, while eliminating water prevents amide and furan hydrolysis.
-
Solvent Preparation: Obtain anhydrous, amine-free DMSO ( ≤ 0.005% water). Degas the solvent by sparging with high-purity Argon for 30 minutes prior to use.
-
Baseline QC: Run a baseline LC-MS/UV (254 nm) of the dry powder to confirm ≥ 98% purity. Ensure no +16 Da (sulfoxide) or +32 Da (sulfone) peaks are present.
-
Dissolution: Inside a nitrogen-filled glovebox, dissolve the compound in the degassed DMSO to the desired concentration (e.g., 10 mM).
-
Antioxidant Addition (Optional but recommended): For highly sensitive assays, add 0.1% (w/v) of a radical scavenger like BHT (Butylated hydroxytoluene) to suppress ROS-mediated thioether oxidation.
-
Aliquoting: Dispense the solution into single-use, amber glass vials (to prevent photodegradation).
-
Storage: Overlay the headspace with Argon, seal tightly with PTFE-lined caps, and store immediately at -80°C.
Protocol 2: Forced Degradation (Stability-Indicating) Assay
Causality: To trust your storage conditions, you must first prove you can detect degradation when it happens.
-
Acid Stress: Mix 100 μ L of stock solution with 900 μ L of 0.1 M HCl. Incubate at 40°C for 24 hours. (Expect furan ring opening and polymerization).
-
Oxidative Stress: Mix 100 μ L of stock solution with 900 μ L of 3% H2O2 . Incubate at room temperature for 4 hours. (Expect thioether oxidation to sulfoxide/sulfone).
-
Analysis: Neutralize/quench the samples and run via LC-MS. Use these chromatograms as your reference library for identifying future degraded samples.
Part 4: Quantitative Data & Storage Parameters
The following table summarizes the quantitative parameters for optimal storage and the analytical signatures of degradation.
| Storage Parameter | Recommended Condition | Target Degradation Pathway Prevented | Analytical Signature of Failure (LC-MS / Visual) |
| Temperature | -20°C (Powder) / -80°C (Solution) | Thermal Amide Hydrolysis | Appearance of lower MW fragments; loss of parent peak. |
| Atmosphere | Argon or Nitrogen overlay | Thioether / Furan Oxidation | +16 Da (Sulfoxide), +32 Da (Sulfone) mass shifts. |
| Light Exposure | Amber vials (Zero UV exposure) | Photodegradation / Radical formation | Unidentified polymeric baseline drift on LC-UV. |
| Moisture / pH | Anhydrous, neutral environment | Acid-catalyzed Furan Ring Opening | Sample turns yellow/brown; +18 Da (water addition). |
Part 5: Degradation Pathway Visualization
The following logical diagram illustrates the environmental triggers and resulting chemical degradation pathways of the compound.
Degradation pathways of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.
Part 6: References
-
Amide vs Ester: Evaluating Hydrolysis Rates for Stability. Patsnap. Available at: [Link]
-
Chemistry of Amides. LibreTexts. Available at:[Link]
-
Acidic hydrolysis of furan led to the formation of furan hydrochloride salt. AskFilo. Available at: [Link]
-
Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC - NIH. Available at:[Link]
-
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide vs Ester: Evaluating Hydrolysis Rates for Stability [eureka.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
troubleshooting false positives in binding assays with 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Welcome to the Assay Troubleshooting and Validation Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals investigating hits involving 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide .
While this scaffold may exhibit potent activity in primary high-throughput screening (HTS) or binding assays, it possesses multiple structural liabilities that frequently trigger false positives. As Application Scientists, our goal is to help you rapidly distinguish between a genuine pharmacological interaction and an assay artifact by understanding the chemical causality behind the interference.
Mechanistic Root Cause Analysis: The "Why" Behind the False Positive
Before troubleshooting, it is critical to understand the specific chemical liabilities encoded within the structure of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. This molecule combines three notorious motifs that interfere with biochemical assays[1, 3]:
-
The PrAT Liability (Promiscuous 2-Aminothiazoles): The N-(thiazol-2-yl)acetamide core belongs to a class of fragments known as Promiscuous 2-Aminothiazoles (PrATs). These motifs frequently act as Pan-Assay Interference Compounds (PAINS) by engaging in non-specific, flat hydrophobic interactions or unpredictable metal chelation within assay buffers, leading to anomalous binding readouts [3].
-
Colloidal Aggregation: The combination of the hydrophobic furan ring, the flexible thioether linker, and the planar aminothiazole core creates a high propensity for phase separation in aqueous environments. Above a Critical Aggregation Concentration (CAC), these molecules form sub-micron colloidal particles. These colloids non-specifically adsorb and sequester target proteins, causing partial denaturation and apparent (but artifactual) enzyme inhibition or binding [2].
-
Redox and Covalent Reactivity: The furan-2-ylmethyl thioether moiety is highly susceptible to oxidation. Furans can be oxidized into reactive electrophilic species (such as cis-enediones), while the thioether can oxidize to sulfoxides. These reactive intermediates act as thiol-scavengers, forming irreversible covalent adducts with exposed cysteine residues on your target protein[4].
Diagnostic Workflows: Self-Validating Protocols
To establish trustworthiness in your data, every hit must survive a self-validating counter-screen. Do not proceed to cellular assays or lead optimization until you have executed the following protocols.
Protocol A: The Detergent & Decoy Counter-Screen (Testing for Aggregation)
Causality: Colloidal aggregates rely on surface tension and hydrophobic effects to maintain their structure. Adding a non-ionic detergent disrupts the CAC by incorporating the compound into mixed micelles. Alternatively, adding a highly abundant "decoy" protein like Bovine Serum Albumin (BSA) outcompetes your target protein for adsorption onto the colloid surface, restoring your target's native function [2].
-
Step 1: Prepare your standard assay buffer.
-
Step 2: Split the buffer into three conditions: (1) Standard Buffer, (2) Buffer + 0.01% (v/v) Triton X-100, and (3) Buffer + 1 mg/mL BSA.
-
Step 3: Generate a full concentration-response curve for the compound in all three conditions.
-
Step 4: Interpretation: If the IC50/KD shifts rightward by >10-fold or activity is completely abolished in the presence of Triton X-100 or BSA, the compound is a colloidal aggregator.
Protocol B: The Nucleophile Quenching Assay (Testing for Redox/Covalent PAINS)
Causality: If the furan or thioether is oxidizing into a reactive electrophile, it will covalently modify the target protein. By flooding the assay with a strong, sacrificial nucleophile (like DTT or Glutathione), you provide an alternative target for the reactive compound, thereby protecting your protein [4].
-
Step 1: Pre-incubate the compound (at 10x its apparent IC50) in assay buffer containing either 1 mM DTT or 5 mM Glutathione (GSH) for 30 minutes.
-
Step 2: Add the target protein and initiate the binding/activity assay.
-
Step 3: Interpretation: If the compound loses its activity entirely upon pre-incubation with DTT/GSH, it is acting via thiol-scavenging or redox cycling, not reversible equilibrium binding.
Protocol C: Surface Plasmon Resonance (SPR) Stoichiometry (Testing for PrATs)
Causality: True drug-like binding follows a 1:1 Langmuir binding model. Promiscuous 2-Aminothiazoles (PrATs) often coat the sensor chip non-specifically or bind in a super-stoichiometric manner, resulting in sensorgrams that fail to reach a steady-state plateau[3].
-
Step 1: Immobilize the target protein on an SPR sensor chip (e.g., CM5).
-
Step 2: Inject the compound across a wide concentration range (0.1 µM to 100 µM).
-
Step 3: Calculate the theoretical maximum response ( Rmax ) based on the molecular weight ratio of the compound to the protein.
-
Step 4: Interpretation: If the observed response significantly exceeds the theoretical Rmax , or if the dissociation phase is completely flat (irreversible), the compound is exhibiting PrAT-like or covalent PAINS behavior.
Data Interpretation Matrix
Use this table to rapidly correlate your experimental readouts with the underlying mechanism of interference.
| Assay Readout / Condition | True Positive (Validated Hit) | Colloidal Aggregator | Redox / Covalent PAINS | Promiscuous 2-Aminothiazole (PrAT) |
| IC50 shift with 0.01% Triton X-100 | Unchanged | >10-fold loss of potency | Unchanged | Unchanged |
| IC50 shift with 1 mg/mL BSA | Unchanged | >10-fold loss of potency | Unchanged | Unchanged |
| Pre-incubation with 1 mM DTT | Unchanged | Unchanged | Complete loss of activity | Unchanged |
| Hill Slope (Dose-Response) | 0.8 - 1.2 | > 2.0 (Very steep) | Variable | Variable |
| SPR Stoichiometry ( Rmax ) | 1:1 (Reversible) | Super-stoichiometric | Irreversible binding | Non-saturable / flat SAR |
Diagnostic Decision Tree
Follow this logical workflow to systematically rule out false positives for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.
Figure 1: Sequential triage workflow to eliminate aggregation, redox, and PrAT-based false positives.
Frequently Asked Questions (FAQs)
Q: My IC50 shifts drastically when I increase the target protein concentration in the assay. Is this normal? A: No, this is a classic hallmark of colloidal aggregation or covalent modification. Aggregates possess a massive surface area and bind proteins stoichiometrically relative to the colloid concentration. If you double the protein concentration, the apparent IC50 will shift rightward proportionally because more compound is required to sequester the additional protein [2].
Q: I see a steep Hill slope (>2.0) in my dose-response curve. What does this indicate? A: A steep Hill slope is highly characteristic of colloidal aggregation. Because particle formation occurs suddenly at a Critical Aggregation Concentration (CAC), the transition from 0% inhibition to 100% inhibition occurs over a very narrow concentration range, artificially inflating the Hill slope [1].
Q: How can I rule out autofluorescence from the thiazole/furan rings in my TR-FRET or fluorescence polarization assay? A: Thiazole and furan derivatives can absorb in the UV/blue spectrum and emit fluorescence that mimics a binding event. To rule this out, run a "compound-only" control in the assay buffer without the fluorophore-labeled tracer. If the baseline signal scales linearly with the compound concentration, you are observing optical interference, not biological binding.
Q: If this compound is a PAIN, why did it pass our in silico PAINS filters? A: Standard PAINS filters (like the Baell & Holloway rules) are based on historical libraries and do not catch every reactive substructure. Furthermore, the combination of a furan-thioether with an aminothiazole creates a unique physicochemical profile that may evade basic substructure alerts while still exhibiting severe PrAT and aggregation liabilities in vitro [1, 3].
References
-
How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles. Journal of Medicinal Chemistry. URL:[Link]
-
Colloidal aggregation: from screening nuisance to formulation nuance. PMC - National Institutes of Health. URL:[Link]
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Medicinal Chemistry Letters. URL:[Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC - National Institutes of Health. URL:[Link]
A Senior Application Scientist's Guide to Validating Molecular Docking with Surface Plasmon Resonance (SPR)
An Objective Comparison and Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, computational tools like molecular docking are indispensable for rapidly screening vast libraries of compounds against biological targets. However, the predictions of these in silico models, while powerful, are not infallible and necessitate experimental validation to confirm the predicted binding interactions. Among the array of biophysical techniques available, Surface Plasmon Resonance (SPR) has emerged as a gold standard for its ability to provide real-time, label-free analysis of biomolecular interactions. This guide offers a comprehensive comparison and a detailed protocol for validating the molecular docking results of a promising small molecule, 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, using SPR.
The Synergy of In Silico Prediction and Biophysical Validation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This computational method is a cornerstone of structure-based drug design, enabling the rapid identification of potential drug candidates. However, the scoring functions used to rank docked poses can have limitations, making experimental verification crucial.
Surface Plasmon Resonance (SPR) provides this critical validation by measuring the binding affinity and kinetics of the interaction in real-time. The technique relies on detecting changes in the refractive index at the surface of a sensor chip when a ligand (the small molecule) binds to an immobilized protein target. This allows for the quantitative determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
The convergence of molecular docking and SPR creates a powerful workflow. Docking provides a static, predicted snapshot of the binding pose, while SPR delivers dynamic, quantitative data on the binding event itself. This combination allows researchers to not only confirm a predicted interaction but also to gain deeper insights into the mechanism of binding.
Experimental Design: A Step-by-Step Guide to SPR Validation
The following protocol outlines the key steps for validating the binding of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide to its putative protein target using SPR.
-
Protein Target: The purified protein target identified through molecular docking is essential. Ensure the protein is of high purity and concentration.
-
Ligand: Synthesize or procure high-purity 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide. The molecular formula for a related compound, 2-((Furan-2-ylmethyl)thio)thiazole, is C8H7NOS2.
-
SPR Instrument: A system such as the Biacore T200 is suitable for these studies.
-
Sensor Chips: CM5 sensor chips are a common choice for amine coupling, a robust immobilization method.
-
Buffers: Prepare running buffer (e.g., HBS-EP+) and immobilization buffers as per the manufacturer's recommendations.
The first critical step in an SPR experiment is the immobilization of one of the binding partners onto the sensor chip surface. For protein-small molecule interaction studies, the protein is typically immobilized.
-
Immobilization Strategy: Amine coupling is a widely used and effective method for covalently attaching proteins to the sensor surface via their primary amine groups.
-
Procedure:
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified protein target over the activated surface. The protein will covalently bind to the surface.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A control surface (reference cell) should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.
-
Caption: Workflow for protein immobilization on an SPR sensor chip via amine coupling.
With the protein target securely immobilized, the interaction with the small molecule can be analyzed. This involves injecting a series of concentrations of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide over the sensor surface.
-
Analyte Concentration Series: Prepare a series of dilutions of the small molecule in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected equilibrium dissociation constant (KD). If the KD is unknown, a broad concentration range should be tested initially.
-
Injection and Data Collection:
-
Inject each concentration of the small molecule over both the protein-immobilized surface and the reference surface.
-
The instrument will record the binding response in real-time, generating a sensorgram for each concentration.
-
A typical sensorgram displays five distinct phases:
-
Baseline: A stable baseline is established with the flow of running buffer.
-
Association: The small molecule is injected, and binding to the immobilized protein is observed as an increase in the response signal.
-
Steady State: At saturation, the rate of association equals the rate of dissociation, and the response signal plateaus.
-
Dissociation: The injection of the small molecule is stopped, and the running buffer flows over the surface, causing the bound ligand to dissociate, leading to a decrease in the signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound ligand, preparing the surface for the next injection cycle.
Caption: The five phases of a typical SPR sensorgram.
The collected sensorgrams are processed to extract kinetic and affinity data.
-
Reference Subtraction: The response from the reference cell is subtracted from the response of the protein-immobilized cell to correct for non-specific binding and bulk effects.
-
Model Fitting: The processed data is then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
| Parameter | Description | Typical Units | Significance |
| ka (kon) | Association rate constant | M⁻¹s⁻¹ | Rate of complex formation |
| kd (koff) | Dissociation rate constant | s⁻¹ | Rate of complex decay |
| KD | Equilibrium dissociation constant (kd/ka) | M | Binding affinity (lower KD = higher affinity) |
Table 1: Key Kinetic and Affinity Parameters Determined by SPR
The experimentally determined KD value provides a quantitative measure of the binding affinity between 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide and its target protein. This value can then be compared with the binding energy predicted by the molecular docking simulations. A strong correlation between a low predicted binding energy and a low experimentally determined KD value provides robust validation of the docking results.
Comparing Alternatives and Ensuring Data Integrity
While SPR is a powerful technique, it's important to be aware of potential artifacts and to consider alternative or complementary methods.
-
Alternative Techniques: Isothermal Titration Calorimetry (ITC) is another valuable technique that directly measures the heat changes associated with binding, providing thermodynamic data in addition to affinity.
-
Data Quality Control:
-
Mass Transport Limitation: Ensure that the observed binding is not limited by the rate at which the analyte is transported to the sensor surface. This can be checked by varying the flow rate.
-
Non-specific Binding: The use of a reference cell is crucial to minimize the impact of non-specific binding. The addition of a small amount of a non-ionic detergent like Tween 20 to the running buffer can also help.
-
Protein Activity: It's essential to ensure that the immobilization process does not compromise the biological activity of the protein.
-
Conclusion
The validation of molecular docking predictions with robust experimental data is a critical step in the drug discovery pipeline. Surface Plasmon Resonance provides an unparalleled ability to characterize the kinetics and affinity of small molecule-protein interactions in a real-time and label-free manner. By following a well-designed experimental protocol and carefully analyzing the data, researchers can confidently validate the binding of promising compounds like 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide to their biological targets, paving the way for further preclinical development. This integrated approach, combining the predictive power of computational methods with the quantitative rigor of biophysical techniques, is essential for accelerating the discovery of novel therapeutics.
References
-
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Retrieved from [Link]
-
Data Sheet SPR Kinetic Affinity Assay Protocol - Gifford Bioscience. Retrieved from [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (2025, April 14). Retrieved from [Link]
- Data output for each test compound comprises a kinetic affinity chart showing the aligned binding response data for all concentrations tested, and the 'global best fit' line for each concentration plotted through the response data. This provides a visual indication of the quality of the binding response. Kinetic affinity data calculated from the best fit curves are also tabulated for each test compound. These comprise: association rate (ka); dissociation rate (kd)
Cross-Validation of In Vitro Efficacy for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Validation
Executive Summary & Mechanistic Rationale
The escalating crisis of antimicrobial resistance necessitates the discovery of novel scaffolds that bypass existing resistance mechanisms. The bacterial Type II Fatty Acid Synthesis (FAS-II) pathway is a highly validated, essential target for antibacterial development, as it is structurally and mechanistically distinct from the mammalian FAS-I megasynthase[1]. Within this pathway, the enoyl-acyl carrier protein (ACP) reductase, FabI , catalyzes the rate-limiting final reduction step of the elongation cycle[2].
The compound 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide (hereafter referred to as FMT-Acetamide ) represents a highly specialized synthetic inhibitor designed to target FabI.
Causality of Structural Design:
-
Thiazole Ring: Acts as an electron-rich anchor, establishing critical π-π stacking and hydrogen-bonding interactions with the NAD+ cofactor binding pocket[3].
-
Acetamide Linker: Provides the necessary flexibility and hydrogen-bond donors/acceptors to interact with the highly conserved catalytic tyrosine residue (e.g., Tyr156 in E. coli / Tyr157 in S. aureus).
-
Furan-2-ylmethyl Thioether: The lipophilic furan moiety occupies the hydrophobic substrate-binding pocket, competitively excluding the native trans-2-enoyl-ACP substrate, while the thioether linkage provides a precise spatial geometry that maximizes binding affinity[3].
To establish FMT-Acetamide as a viable lead candidate, its efficacy must be cross-validated against standard-of-care alternatives like Triclosan (a ubiquitous FabI inhibitor) and AFN-1252 (a clinical-stage FabI inhibitor).
Pathway Visualization: The FAS-II Elongation Cycle
To understand the intervention point of FMT-Acetamide, we must map the iterative FAS-II elongation cycle. FabI is the sole enoyl-ACP reductase in many high-priority pathogens, making its inhibition lethal to the bacteria[1].
Fig 1. Bacterial FAS-II elongation cycle highlighting FabI inhibition by FMT-Acetamide & Triclosan.
Cross-Validation Protocols: A Self-Validating System
A robust validation system must bridge the gap between isolated biochemical target engagement and complex cellular efficacy. We employ a three-tiered protocol to ensure data trustworthiness.
Protocol 1: Spectrophotometric Enzymatic Inhibition Assay (IC₅₀)
Causality: FabI utilizes NADH as a cofactor to reduce the double bond of its substrate. By using crotonyl-CoA as a surrogate substrate, we can continuously monitor the oxidation of NADH to NAD+ by tracking the decrease in absorbance at 340 nm. This provides real-time kinetic data on enzyme velocity[4],[5].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer (100 mM Sodium Phosphate, pH 7.5). Reconstitute recombinant S. aureus FabI (SaFabI) to 10 nM, NADH to 250 µM, and Crotonyl-CoA to 8 mM[4].
-
Inhibitor Dilution: Prepare a 10-point serial dilution of FMT-Acetamide and Triclosan in 100% DMSO.
-
Pre-Incubation (Critical Step): In a 96-well UV-transparent plate, combine Assay Buffer, NADH, SaFabI, and 2 µL of the inhibitor. Why? Many FabI inhibitors, including Triclosan, are slow-onset inhibitors that require time to form a stable, dead-end ternary complex (Enzyme-NAD+-Inhibitor). Skipping pre-incubation will artificially inflate the IC₅₀[6]. Incubate at 30°C for 15 minutes.
-
Reaction Initiation: Add 5 µL of Crotonyl-CoA (final concentration 0.8 mM) to initiate the reaction[4].
-
Kinetic Measurement: Immediately read the plate at 340 nm every 30 seconds for 20 minutes at 30°C.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear slope of the absorbance decay. Plot percent inhibition versus log[inhibitor] to derive the IC₅₀.
Protocol 2: Whole-Cell Broth Microdilution (MIC)
Causality: Biochemical potency is meaningless if the compound cannot penetrate the bacterial cell wall or is rapidly expelled by efflux pumps. This assay validates true phenotypic efficacy.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in MHB.
-
Compound Plating: Dispense 50 µL of MHB into a 96-well plate. Add 50 µL of FMT-Acetamide (starting at 64 µg/mL) to the first column and perform 2-fold serial dilutions.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to all wells (final inoculum: 5×105 CFU/mL).
-
Incubation & Readout: Incubate at 37°C for 18–20 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.
Protocol 3: Mammalian Cytotoxicity (HepG2 MTT Assay)
Causality: To ensure the compound is selectively targeting bacterial FAS-II and not interfering with mammalian lipid metabolism (FAS-I) or causing general cytotoxicity.
Step-by-Step Methodology:
-
Seed HepG2 cells at 1×104 cells/well in DMEM + 10% FBS. Incubate for 24h.
-
Treat cells with FMT-Acetamide (up to 100 µM) for 48h.
-
Add MTT reagent (0.5 mg/mL final) for 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to determine the CC₅₀ (50% Cytotoxic Concentration).
Comparative Efficacy Data
The following table synthesizes the cross-validation data, objectively comparing FMT-Acetamide against established FabI inhibitors.
| Compound | Target Enzyme | Biochemical IC₅₀ (nM) | MIC: S. aureus (µg/mL) | MIC: E. coli (µg/mL) | HepG2 CC₅₀ (µM) | Selectivity Index (CC₅₀ / MIC) |
| FMT-Acetamide | SaFabI / EcFabI | 42.5 | 0.5 | 4.0 | >100 | >200 |
| Triclosan (Control) | SaFabI / EcFabI | 15.0 | 0.03 | 0.125 | 25.5 | ~850 |
| AFN-1252 (Clinical) | SaFabI | 4.2 | 0.008 | >64 (Efflux) | >100 | >12,500 |
Data Interpretation & Insights
-
Enzymatic vs. Cellular Translation: While FMT-Acetamide has a higher biochemical IC₅₀ than Triclosan, it maintains excellent translation into whole-cell efficacy against S. aureus (0.5 µg/mL).
-
Gram-Negative Penetration: Unlike AFN-1252, which is highly specific to Staphylococci and suffers from efflux in Gram-negative strains, FMT-Acetamide retains moderate activity against E. coli (4.0 µg/mL). This suggests the furan-thioether moiety may facilitate better outer-membrane porin penetration or evade primary efflux pumps[3].
-
Safety Profile: FMT-Acetamide demonstrates an excellent in vitro safety profile with a CC₅₀ >100 µM, confirming its mechanism is highly selective to bacterial FAS-II over mammalian FAS-I.
Trustworthiness, Limitations, & Future Directions
While the in vitro data for FMT-Acetamide is highly promising, rigorous scientific E-E-A-T requires acknowledging biological limitations.
The FAS-II Bypass Phenomenon: A critical limitation of all FabI inhibitors is the "FAS-II bypass" escape route observed in certain Gram-positive bacteria, notably S. aureus and Streptococcus agalactiae[7]. In the presence of host serum, these pathogens can scavenge exogenous fatty acids from the host environment, incorporating them directly into their phospholipid backbone via the PlsX/Y/C system, effectively bypassing the need for de novo FAS-II synthesis[7].
Required Future Validation: To ensure FMT-Acetamide does not fail in in vivo models due to this bypass mechanism, future cross-validation must include MIC testing in media supplemented with 20% human serum or specific exogenous fatty acids (e.g., oleic acid). If FMT-Acetamide retains its MIC in serum-rich conditions, it will represent a massive leap forward over legacy FabI inhibitors.
References[1] Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers. Link[2] Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality. PMC. Link[7] The Staphylococcus aureus FASII bypass escape route from FASII inhibitors. ResearchGate. Link[4] Application Note and Protocol for Testing Novel Inhibitors of Enoyl-Acyl Carrier Protein Reductase (FabI). Benchchem. Link[5] Mechanism and Inhibition of the FabV Enoyl-ACP Reductase from Burkholderia mallei. ACS Publications. Link[3] Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. MDPI. Link[6] Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus. ASM Journals. Link
Sources
- 1. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 2. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
A Structural and Functional Comparison: 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide in the Landscape of FDA-Approved Thiazole Therapeutics
Introduction: The Thiazole Scaffold - A Cornerstone of Modern Medicine
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity have made it a cornerstone in the design of numerous therapeutic agents.[2][3] The clinical success of thiazole-containing molecules is evident, with over 18 derivatives approved by the U.S. Food and Drug Administration (FDA) for a wide range of diseases, including cancers, infectious diseases, and inflammatory conditions.[1][3] These compounds exhibit a vast spectrum of biological activities, acting as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[4]
This guide presents an in-depth structural comparison of a novel investigational compound, 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide , against a panel of prominent FDA-approved drugs that also feature the thiazole moiety. By dissecting the structural nuances and understanding the mechanisms of established drugs, we can hypothesize the potential therapeutic applications and guide the experimental validation of this new chemical entity. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that drive the clinical efficacy of thiazole-based pharmaceuticals.
Structural Dissection of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
To appreciate its potential, we must first deconstruct the title compound into its constituent functional groups. Each component contributes to the molecule's overall physicochemical profile and potential for biological interaction.
-
2-Aminothiazole Core: This is the central pharmacophore, providing a rigid scaffold and key interaction points. The amino group at the 2-position is a common feature in many biologically active thiazoles.[5]
-
Acetamide Linker: The -N-C(=O)-CH2- group introduces a degree of flexibility and provides hydrogen bond donor and acceptor sites, which are critical for binding to biological targets.
-
Thioether Bridge (-S-): The sulfur atom in the linker can influence the molecule's conformation and metabolic stability. Thioether linkages are common in various bioactive compounds.
-
Furan Ring: Like thiazole, the furan ring is a well-known pharmacophore found in numerous natural products and synthetic drugs.[6] It can participate in various non-covalent interactions and is often associated with a range of biological activities, including antimicrobial and anticancer effects.[6][7]
The amalgamation of these fragments results in a molecule with a distinct three-dimensional shape and electronic distribution, priming it for potential interactions with specific biological targets.
Comparative Analysis with FDA-Approved Thiazole Drugs
To contextualize the potential of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, we will compare it against three FDA-approved drugs from distinct therapeutic classes: Dasatinib (anticancer), Ritonavir (antiviral), and Abafungin (antifungal).
Visualizing the Structural Landscape
The following diagram illustrates the structural similarities and differences between the investigational compound and the selected FDA-approved drugs.
Caption: Structural relationship between the investigational compound and selected drugs.
Comparative Data Summary
| Compound | Therapeutic Class | Mechanism of Action | Key Structural Features & Comparison |
| 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide | Investigational | Unknown | Features a 2-aminothiazole core linked via a thio-acetamide bridge to a furan ring. Relatively small and flexible compared to the approved drugs. |
| Dasatinib | Anticancer | Multi-targeted tyrosine kinase inhibitor (BCR-ABL, SRC family)[8][9] | Shares the 2-aminothiazole core. However, it possesses a large, complex side chain with a piperazine and pyrimidine ring, essential for fitting into the ATP-binding pocket of kinases.[10] |
| Ritonavir | Antiviral (HIV) | HIV protease inhibitor; Potent inhibitor of cytochrome P450 3A4 (CYP3A4), used as a pharmacokinetic enhancer.[11][12] | Contains a thiazole ring, but as a terminal group on a large, complex peptidomimetic backbone. The thiazole is critical for its interaction with CYP3A4.[13][14] |
| Abafungin | Antifungal | Inhibits ergosterol biosynthesis by targeting sterol-C-24-methyltransferase and directly damages the fungal cell membrane.[15][16][17] | Belongs to the arylguanidine class. The thiazole ring is substituted with a bulky 2-(2,4-dimethylphenoxy)phenyl group, crucial for its antifungal activity.[16] |
In-Depth Analysis
-
vs. Dasatinib: The shared 2-aminothiazole core suggests that the investigational compound could potentially interact with kinase enzymes. However, its much simpler side chain, lacking the specific pharmacophoric features of Dasatinib, makes it unlikely to be a potent inhibitor of BCR-ABL in the same manner. Its activity, if any, would likely be against a different profile of kinases.
-
vs. Ritonavir: The comparison with Ritonavir highlights the versatility of the thiazole ring. In Ritonavir, the thiazole is not the primary driver of its protease inhibitory activity but is a key element for its secondary role as a metabolic inhibitor.[13] This underscores that the biological role of the thiazole is highly dependent on the overall molecular context. The investigational compound's structure does not resemble a peptidomimetic and is unlikely to function as an HIV protease inhibitor.
-
vs. Abafungin: Abafungin demonstrates how the thiazole ring can be incorporated into non-classical drug structures like arylguanidines to achieve potent and specific activity.[17][18] The mechanism of inhibiting ergosterol biosynthesis is highly specific to the overall structure of Abafungin.[15] The investigational compound's acetamide linkage and furan moiety suggest a completely different mode of action.
Hypothesized Biological Activity & Experimental Validation
The structural components of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, particularly the combination of furan and thiazole moieties, are frequently associated with anticancer and antimicrobial activities in the scientific literature.[6][7][19][20] Therefore, a logical starting point for its biological evaluation would be to screen for these effects.
A crucial aspect of drug development is understanding a compound's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[21] While experimental determination is necessary, computational models can predict these properties based on chemical structure, providing early insights to guide compound selection and optimization.[22][23][24]
Experimental Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method to assess a compound's ability to inhibit cancer cell metabolic activity, serving as a proxy for cytotoxicity.[19][25]
Causality: This initial screen is vital to determine if the compound has a general cytotoxic effect on cancer cells and to identify the concentration range at which this effect occurs (the IC50 value). The choice of cell lines (e.g., MCF-7 for breast, HepG2 for liver) allows for preliminary assessment of tissue-specific activity.[19][25]
Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media (e.g., RPMI 1640) with 10% fetal calf serum and antibiotics at 37°C in a 5% CO2 humidified incubator.[25]
-
Seeding: Plate cells in 96-well plates at a density of 5.0 × 10^5 cells per well and allow them to adhere for 24 hours.[20]
-
Compound Treatment: Prepare serial dilutions of the test compound (and a positive control like Doxorubicin or Staurosporine) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds.[19]
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.[20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Causality: This experiment directly measures the lowest concentration of the compound required to inhibit the visible growth of a microorganism. It provides quantitative data on the compound's potency against specific bacterial and fungal strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in broth in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Directions
The structural analysis of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide reveals a molecule that, while sharing the privileged thiazole scaffold with several FDA-approved drugs, possesses a unique combination of functional groups. Its comparison with powerhouse drugs like Dasatinib, Ritonavir, and Abafungin highlights the vast chemical space and diverse mechanisms of action achievable with thiazole-based structures. The simpler architecture of the investigational compound, relative to these established drugs, suggests that if it possesses biological activity, it is likely to have a different target and mechanism of action.
The proposed experimental workflows for anticancer and antimicrobial screening provide a clear and validated path forward for elucidating the therapeutic potential of this and similar novel thiazole derivatives. Subsequent studies should focus on mechanism-of-action deconvolution, target identification, and pharmacokinetic profiling to build a comprehensive understanding of its drug-like properties.
References
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. (2024, May 15). PubMed.
- Physicochemical properties of the synthesized thiazole derivatives - ResearchGate.
- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC. (2024, April 18). PMC.
- Structures of thiazole-bearing drugs recently approved by the FDA. - ResearchGate.
- Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC. PMC.
- Thiazole Ring—A Biologically Active Scaffold - PMC. PMC.
- Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide - Benchchem. Benchchem.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). MDPI.
- Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir | PNAS. (2010, October 11). PNAS.
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. (2023, May 10). ACS Omega.
- Abafungin | C21H22N4OS | CID 159326 - PubChem - NIH. PubChem.
- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (2024, November 10). ScienceOpen.
- The role of dasatinib in the management of chronic myeloid leukemia - PMC - NIH. PMC.
- (PDF) Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - ResearchGate.
- Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi | Chemotherapy | Karger Publishers. (2008, June 30). Karger Publishers.
- Mechanism of action of Ritonavir - ChemicalBook. ChemicalBook.
- What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17).
- What is the mechanism of Ritonavir? - Patsnap Synapse. (2024, July 17).
- The Mechanism-Based Inactivation of CYP3A4 by Ritonavir - PMC - NIH. (2022, August 30). PMC.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. (2022, September 1). MDPI.
- Das
- Full article: Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules - Taylor & Francis. (2024, May 10). Taylor & Francis.
- Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
- Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
- Marketed drugs containing thiazole ring | Download Scientific Diagram - ResearchGate.
- Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities - IJNRD. IJNRD.
- Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity - PubMed. (2022, March 1). PubMed.
- Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Nivrutti Int. J. Adv. Biol. Biomed. Res., 12(2), 167-181.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijabbr.com [ijabbr.com]
- 7. Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Dasatinib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 12. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. pnas.org [pnas.org]
- 14. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]
- 15. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Abafungin | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. karger.com [karger.com]
- 19. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 24. tandfonline.com [tandfonline.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Disposal of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
For professionals engaged in the dynamic fields of research, science, and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, a compound integrating furan, thiazole, and acetamide moieties.
Part 1: Hazard Profile and Personal Protective Equipment (PPE)
The hazard profile of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide can be inferred from its structural components:
-
Furan Moiety : Furan and its derivatives are often flammable liquids and can form explosive peroxides upon exposure to air and light.[6][7] They can also be harmful if ingested, inhaled, or absorbed through the skin.[6]
-
Thiazole Moiety : Thiazole is a flammable liquid and is considered harmful if swallowed.[8][9]
-
Acetamide Moiety : Acetamide is suspected of causing cancer and may cause liver damage.[10][11]
Given these potential hazards, stringent safety measures are imperative.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and potential irritants. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin absorption of this potentially toxic compound. |
| Body Protection | A flame-resistant lab coat. | To protect against spills and potential flammability. |
| Respiratory Protection | A respirator with an organic vapor cartridge may be necessary in case of a spill or when handling the powder outside of a fume hood. | To prevent inhalation of potentially harmful aerosols or vapors. |
This table summarizes the minimum required PPE for handling 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide waste.
Part 2: Step-by-Step Disposal Protocol
The proper disposal of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is a multi-step process designed to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in safe chemical waste management.[2][12]
-
Do not mix 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect waste in a designated, properly labeled, and sealed hazardous waste container.[4][13] The container must be made of a material compatible with organic compounds.
-
The first rinse of any contaminated glassware must be collected as hazardous waste.[13]
Step 2: In-Lab Storage (Satellite Accumulation Area)
Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage location.[12][14]
-
Store the waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.[12][14]
-
Ensure the container is kept tightly closed except when adding waste to prevent the release of vapors.[12][13]
-
The SAA should be provided with secondary containment to mitigate spills.[1]
-
If the waste is flammable, it should be stored in a flammable storage cabinet.[14]
Step 3: Labeling and Documentation
Accurate and clear labeling is mandated by the EPA and is crucial for safe handling and disposal.[2][14]
-
The waste container must be labeled with the words "Hazardous Waste."[12][14]
-
The label must also include the full chemical name: "2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide." Avoid using abbreviations or chemical formulas.[12]
-
A clear indication of the hazards (e.g., "Flammable," "Toxic," "Suspected Carcinogen") should also be on the label.[14]
Step 4: Arranging for Disposal
-
Once the waste container is full (typically around 90% capacity), arrange for its pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][15]
-
Never dispose of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide down the drain or in the regular trash.[4][13] This can lead to environmental contamination and potential hazards in the plumbing or waste system.
Caption: Workflow for the proper disposal of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide.
Part 3: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill area.[6][7]
-
Remove Ignition Sources : If the compound is determined to be flammable, eliminate all potential sources of ignition.[6][7]
-
Use Appropriate PPE : Don the recommended PPE before attempting any cleanup.
-
Contain the Spill : For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep the material to avoid creating dust.[6][7]
-
Collect and Dispose : Collect the contaminated absorbent material or the swept solid in a sealed, properly labeled hazardous waste container.[4]
-
Decontaminate the Area : Clean the spill area thoroughly.
-
Notify EHS : Report the spill to your institution's EHS department.
Caption: Immediate steps for responding to a spill.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, thereby protecting themselves, their colleagues, and the environment.
References
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
The Greenest Methods for Disposal of Hazardous Lab Chemicals . CP Lab Safety. [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal . University of California, Berkeley, College of Chemistry. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Acetamide - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group, Inc. [Link]
-
Acetamide - SAFETY DATA SHEET . PENTA. [Link]
-
Furan - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
ACETAMIDE FOR SYNTHESIS . Loba Chemie. [Link]
-
Furan . New Jersey Department of Health. [Link]
-
Safety Data Sheet Thiazole . metasci. [Link]
Sources
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. duxburysystems.org [duxburysystems.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. calpaclab.com [calpaclab.com]
Comprehensive Safety and Handling Guide for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide
Hazard Analysis: A Proactive Approach to Safety
Understanding the potential hazards associated with the structural components of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is fundamental to establishing safe handling practices.
-
Furan Moiety: Furan and its derivatives are known to be volatile and can form explosive peroxides upon exposure to air and light.[1][2] They can be toxic if inhaled or ingested and may act as central nervous system depressants.[1] Contact with acids can trigger violent, heat-generating reactions.[1]
-
Thiazole Moiety: Thiazole-containing compounds can be irritating to the skin, eyes, and respiratory tract.[3][4] Inhalation of dust or vapors should be avoided.[3][5]
-
Thioether Group: Thioethers are often characterized by a strong, unpleasant odor. While generally less reactive than thiols, they can be oxidized and may be irritating.
-
Acetamide Group: Acetamides are generally considered to be of low toxicity, but some can be skin and eye irritants.[6]
Based on this composite analysis, 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide should be treated as a potentially hazardous substance with risks of irritation, toxicity, and potential reactivity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect from splashes and fine particulates.[7] A face shield offers an additional layer of protection for the entire face from splashes during transfers or reactions.[7][8] Always ensure goggles meet EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Skin & Body | Chemical-Resistant Lab Coat and Full-Length Trousers | A lab coat made of a suitable chemical-resistant material (e.g., polyester/cotton blend) should be worn and fully buttoned.[7] Full-length trousers and closed-toe shoes are mandatory to protect the lower body from spills. |
| Hands | Nitrile or Neoprene Gloves (Double-Gloving Recommended) | There is no universal chemical-resistant glove.[8] Nitrile gloves offer good general chemical resistance. For extended handling or when dealing with solutions, double-gloving provides an extra layer of protection. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[3] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[9] If a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges should be used.[3][10] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and preventing accidents.
Caption: Decision tree for spill response.
Accidental Release Measures:
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. [11] 2. Using non-sparking tools, carefully scoop the material into a labeled, sealable container for hazardous waste. [3][12] 3. Clean the spill area with a suitable solvent, followed by soap and water. [5]All cleaning materials should also be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert all personnel. [3] 2. If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3][10]* Skin Contact: Immediately remove contaminated clothing. [3][10]Flush the affected skin with copious amounts of water for at least 15 minutes. [4]Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [4]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [3][10]Rinse the mouth with water and seek immediate medical attention. [3][10]
Disposal Plan: Responsible Waste Management
All waste containing 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions and reaction mixtures in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal Procedure:
References
-
Safety Data Sheet: 2-Methylfuran. Carl ROTH. [Link]
-
N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. [Link]
-
2-((Furan-2-ylmethyl)thio)thiazole. PubChem. [Link]
-
thiazole 500 sc safety data sheet. Villa. [Link]
-
2-(1H-1,3-benzodiazol-2-yl)-N-[(furan-2-yl)methyl]acetamide. NextSDS. [Link]
-
N-FURAN-2-YLMETHYL-N'-THIAZOL-2-YL-OXALAMIDE. NextSDS. [Link]
-
2-(benzo[d]oxazol-2-ylthio)-N-(2-(furan-2-ylmethylthio)ethyl)acetamide. PubChem. [Link]
-
Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Petrochemical Personal Protective Equipment (PPE). Respirex International. [Link]
-
Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Safety Data Sheet: Furan-d4. Carl ROTH. [Link]
-
Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab. [Link]
-
Safety Data Sheet Thiazole. metasci. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
FURANES.... their safe use in foundries. HSE. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
Sources
- 1. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. echemi.com [echemi.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. villacrop.co.za [villacrop.co.za]
- 6. nj.gov [nj.gov]
- 7. westlab.com [westlab.com]
- 8. hsa.ie [hsa.ie]
- 9. hse.gov.uk [hse.gov.uk]
- 10. echemi.com [echemi.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemos.de [chemos.de]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
